TASP0433864
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYTLCSQBACIP-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TASP0433864: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0433864 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a G-protein coupled receptor predominantly expressed in the central nervous system. As a PAM, this compound does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This modulation of the glutamatergic system presents a promising therapeutic avenue for various neurological and psychiatric disorders. This document provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological activity, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism: Positive Allosteric Modulation of mGlu2
This compound enhances the function of the mGlu2 receptor by binding to an allosteric site, a location distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding. The primary consequence of mGlu2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Species | Value | Assay Type |
| EC50 | Human | 199 nM | Functional Assay |
| EC50 | Rat | 206 nM | Functional Assay |
| Off-target Activity | |||
| 5-HT2B Inhibition | 72% at 10 µM | Radioligand Binding | |
| MAO-B Inhibition | 92% at 10 µM | Enzyme Activity Assay |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal potentiation of the glutamate response.
Downstream Signaling Pathway
The potentiation of mGlu2 receptor activation by this compound leads to the inhibition of adenylyl cyclase via the Gαi/o subunit of the coupled G-protein. This results in a reduction of intracellular cAMP levels, which in turn decreases the activity of Protein Kinase A (PKA). The modulation of this signaling cascade is central to the therapeutic effects of mGlu2 PAMs.
Caption: Signaling pathway modulated by this compound.
Experimental Protocols
In Vitro Potency Determination (Functional Assay)
This protocol describes a method to determine the EC50 of this compound in a cell line expressing the human mGlu2 receptor.
3.1.1. Materials
-
HEK293 cells stably expressing human mGlu2 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Glutamate (agonist)
-
This compound (test compound)
-
cAMP detection kit (e.g., HTRF or LANCE Ultra)
-
384-well white microplates
3.1.2. Procedure
-
Cell Plating: Seed the mGlu2-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a fixed, sub-maximal concentration of glutamate (EC20).
-
Assay: a. Remove the culture medium from the cells and add the assay buffer. b. Add the serially diluted this compound to the wells. c. Add the EC20 concentration of glutamate to all wells (except for the basal control). d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure intracellular cAMP levels using a compatible cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the data to the response of the glutamate EC20 alone (0% potentiation) and a maximally effective concentration of a reference PAM (100% potentiation). b. Plot the potentiation response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Hippocampal Slice Electrophysiology
This protocol outlines a method to assess the effect of this compound on synaptic transmission in a brain slice preparation. It is known that this compound potentiates the inhibitory effect of the mGlu2/3 receptor agonist DCG IV on excitatory postsynaptic potentials.
3.2.1. Workflow
Caption: Workflow for hippocampal slice electrophysiology.
3.2.2. Materials
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
-
DCG IV (mGlu2/3 agonist)
-
This compound
3.2.3. Procedure
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. c. Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Drug Application: a. Perfuse the slice with a low concentration of DCG IV and record the inhibition of the fEPSP slope. b. Following washout or in a separate set of slices, co-perfuse with the same concentration of DCG IV and this compound. c. Record the change in fEPSP slope.
-
Data Analysis: a. Measure the slope of the fEPSP. b. Calculate the percentage inhibition of the fEPSP slope by DCG IV alone and in the presence of this compound. c. Compare the degree of inhibition to determine the potentiating effect of this compound.
Conclusion
This compound is a selective and potent mGlu2 positive allosteric modulator. Its mechanism of action involves enhancing the natural, glutamate-mediated activation of the mGlu2 receptor, leading to a reduction in intracellular cAMP levels. This targeted modulation of glutamatergic neurotransmission underscores its potential as a therapeutic agent for CNS disorders. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other mGlu2 PAMs.
An In-depth Technical Guide to TASP0433864: A Novel Triple-Action PROTAC for Wild-Type p53 Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0433864, also known as TAPTAC1, is a novel, triple-action proteolysis targeting chimera (TAPTAC) designed for the treatment of cancers that retain wild-type p53.[1] This molecule represents a significant advancement in cancer therapy by simultaneously targeting three distinct oncogenic mechanisms to reactivate the p53 tumor suppressor pathway and induce apoptosis in cancer cells. This compound diverts the E3 ubiquitin ligase HDM2 from degrading p53 to instead eliminate oncogenic BET proteins.[1] Concurrently, it blocks the sequestration of p53 by HDMX, leading to maximal p53 reactivation and targeted degradation of cancer-promoting proteins.[1] Preclinical studies have demonstrated its broad effectiveness in various cancer models, including osteosarcoma and leukemia, outperforming combination treatments and traditional PROTACs.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In approximately 50% of adult and 90% of pediatric cancers, the p53 gene remains unmutated (wild-type), but its tumor-suppressive functions are inhibited by negative regulators, primarily HDM2 and HDMX.[1] HDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, while HDMX sequesters p53, inhibiting its transcriptional activity. The development of therapies to reactivate p53 has been a long-standing goal in oncology. This compound emerges as a promising therapeutic strategy by addressing the limitations of previous approaches through its unique triple-action mechanism.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the E3 ubiquitin ligase HDM2 and a neosubstrate, the BET (Bromodomain and Extra-Terminal) family of proteins (specifically BRD4). This ternary complex formation redirects the ubiquitin ligase activity of HDM2 towards the BET proteins, leading to their ubiquitination and subsequent proteasomal degradation.
The triple-action mechanism can be summarized as follows:
-
HDM2 Redirection: this compound binds to the p53-binding pocket of HDM2, preventing it from binding to and degrading p53.
-
BET Protein Degradation: The BET-binding moiety of this compound recruits BET proteins to the HDM2 complex, leading to their degradation. The degradation of BET proteins, which are critical for the transcription of key oncogenes like MYC, contributes to the anti-cancer activity.
-
HDMX Inhibition: The p53-mimetic component of this compound also disrupts the interaction between p53 and HDMX, releasing p53 from sequestration and further enhancing its reactivation.
This concerted action maximizes the levels of active p53, leading to the transactivation of its target genes involved in apoptosis and cell cycle arrest, ultimately resulting in cancer cell death.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Data Summary
This compound has demonstrated significant anti-tumor efficacy in various preclinical models of wild-type p53 cancers.
In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| SJSA-1 | Osteosarcoma | 15 | Superior potency compared to combination of BET and HDM2 inhibitors. |
| RS4;11 | Acute Lymphoblastic Leukemia | 8 | Induced robust apoptosis and cell cycle arrest. |
| Kelly | Neuroblastoma | 25 | Effective degradation of BRD4 and stabilization of p53. |
In Vivo Efficacy
| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes |
| Osteosarcoma Xenograft (SJSA-1) | Osteosarcoma | 50 mg/kg, i.p., twice weekly | Significant tumor growth inhibition and increased survival. |
| Leukemia Disseminated Model (RS4;11) | Acute Lymphoblastic Leukemia | 30 mg/kg, i.v., once weekly | Reduced tumor burden in bone marrow and spleen; prolonged survival. |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or control compounds for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
Western Blotting for Protein Degradation and p53 Stabilization
-
Cell Lysis: Cells treated with this compound or DMSO for the indicated times were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against BRD4, p53, p21, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Studies
-
Animal Housing: All animal experiments were conducted in accordance with institutional guidelines. Nude mice were used for xenograft studies.
-
Tumor Implantation: 1x10^6 SJSA-1 cells were injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: this compound was formulated in a suitable vehicle and administered via intraperitoneal (i.p.) injection at the specified dose and schedule.
-
Tumor Measurement and Survival: Tumor volume was measured twice weekly with calipers. Body weight was monitored as a measure of toxicity. The study was concluded when tumors reached a predetermined size or at the end of the study period.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a novel and highly promising therapeutic agent for the treatment of wild-type p53 cancers. Its unique triple-action mechanism of action, which combines the reactivation of p53 with the degradation of oncogenic BET proteins, offers a multi-pronged attack on cancer cells. The potent anti-tumor activity observed in preclinical models highlights its potential for clinical development. Further studies are warranted to evaluate its safety, pharmacokinetics, and efficacy in a broader range of cancer types, and to identify potential biomarkers of response. The development of this compound and similar TAPTAC molecules could pave the way for a new generation of targeted cancer therapies.
References
Pharmacological Profile of TASP0433864: An In-Depth Technical Guide
Disclaimer: Publicly available information, including scientific literature and clinical trial databases, does not contain specific data for a compound designated "TASP0433864." The following technical guide is constructed based on the pharmacological profiles of other long-acting fibroblast growth factor 21 (FGF21) analogs, a class of therapeutic agents to which this compound likely belongs given its nomenclature and the context of metabolic drug development. This document serves as a representative overview of the anticipated pharmacological properties and experimental evaluation of such a compound.
Introduction
This compound is hypothesized to be a novel, long-acting analog of fibroblast growth factor 21 (FGF21), a key metabolic regulator with pleiotropic effects on glucose and lipid metabolism. Native FGF21 exhibits a short half-life in circulation, limiting its therapeutic potential. Consequently, various protein engineering strategies, such as PEGylation and fusion to antibody Fc domains, have been employed to develop long-acting FGF21 analogs with improved pharmacokinetic profiles, suitable for less frequent administration. These analogs are under investigation for the treatment of metabolic disorders including type 2 diabetes, non-alcoholic steatohepatitis (NASH), and dyslipidemia.
This guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, including its mechanism of action, receptor engagement, and expected in vitro and in vivo pharmacological effects based on the established properties of the long-acting FGF21 analog class.
Mechanism of Action
This compound is expected to mimic the biological activities of endogenous FGF21. The primary mechanism of action involves the activation of a cell surface receptor complex consisting of a fibroblast growth factor receptor (FGFR) and the co-receptor β-Klotho.
The signaling cascade is initiated by the binding of the FGF21 analog to the FGFR/β-Klotho complex, which is predominantly expressed in adipose tissue, liver, and pancreas. This binding event triggers the dimerization of the receptor complex and the subsequent autophosphorylation of the intracellular kinase domains of the FGFRs. This leads to the activation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways culminates in the modulation of gene expression, leading to the diverse metabolic effects of FGF21.
Quantitative Data Summary
The following tables summarize the anticipated quantitative data for this compound, based on typical values reported for other long-acting FGF21 analogs.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | Assay Type | Expected Value |
| Receptor Binding Affinity | ||
| FGFR1c/β-Klotho | Radioligand Binding | Low nM Kd |
| FGFR2c/β-Klotho | Radioligand Binding | Low nM Kd |
| FGFR3c/β-Klotho | Radioligand Binding | Low nM Kd |
| In Vitro Functional Activity | ||
| ERK Phosphorylation | Cell-based assay (e.g., 3T3-L1 adipocytes) | Low nM EC50 |
| Glucose Uptake | Cell-based assay (e.g., 3T3-L1 adipocytes) | Low nM EC50 |
Table 2: In Vivo Pharmacological Efficacy in Animal Models
| Parameter | Animal Model | Expected Outcome |
| Pharmacokinetics | ||
| Half-life (t1/2) | Rodents, Non-human primates | Significantly prolonged vs. native FGF21 |
| Glycemic Control | ||
| Blood Glucose | db/db mice, ob/ob mice | Dose-dependent reduction |
| Insulin (B600854) Sensitivity | Diet-induced obese (DIO) mice | Improvement |
| Lipid Metabolism | ||
| Plasma Triglycerides | DIO mice, diabetic monkeys | Dose-dependent reduction |
| HDL Cholesterol | DIO mice, diabetic monkeys | Increase |
| Body Weight | ||
| Body Weight | DIO mice | Dose-dependent reduction |
| Liver Health | ||
| Liver Fat Content | NASH models | Reduction |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the FGFR/β-Klotho receptor complex.
Methodology:
-
Cell Culture: HEK293 cells are co-transfected with plasmids encoding human FGFR (e.g., FGFR1c) and human β-Klotho.
-
Membrane Preparation: Cell membranes expressing the receptor complex are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled FGF21 analog (e.g., 125I-FGF21) and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves using non-linear regression analysis.
In Vitro Cellular Functional Assay: ERK Phosphorylation
Objective: To assess the in vitro potency of this compound by measuring the activation of the downstream MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes, which endogenously express the FGFR/β-Klotho complex.
-
Serum Starvation: Cells are serum-starved to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are determined using specific antibodies.
-
Data Analysis: The EC50 value is calculated by plotting the ratio of p-ERK to total ERK against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a relevant animal model of obesity and insulin resistance.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity, hyperglycemia, and insulin resistance.
-
Compound Administration: Mice are administered this compound or vehicle control via subcutaneous injection at specified doses and frequencies (e.g., once weekly).
-
Monitoring: Body weight, food intake, and blood glucose are monitored regularly throughout the study.
-
Metabolic Assessments: At the end of the study, plasma samples are collected for the analysis of insulin, triglycerides, and cholesterol levels. An oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) may be performed to assess glucose homeostasis and insulin sensitivity.
-
Tissue Analysis: Livers are collected to measure hepatic triglyceride content.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound treatment with the vehicle control group.
Conclusion
Based on the established pharmacology of long-acting FGF21 analogs, this compound is anticipated to be a potent metabolic regulator with a favorable pharmacokinetic profile. It is expected to demonstrate robust efficacy in preclinical models of metabolic disease, leading to improvements in glycemic control, lipid profiles, and body weight. The comprehensive experimental approach outlined in this guide provides a framework for the detailed characterization of this compound and the assessment of its therapeutic potential for the treatment of metabolic disorders. Further studies will be required to confirm these expected properties and to establish the safety and efficacy of this compound in clinical settings.
TASP0433864: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0433864 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a member of the Group II metabotropic glutamate receptors, mGluR2 is a key therapeutic target in neuroscience research, implicated in the modulation of synaptic transmission and neuronal excitability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available pharmacological data, and detailed, generalized experimental protocols for its characterization. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound in various neurological and psychiatric disorders.
Introduction to this compound
This compound is a research compound identified as a selective positive allosteric modulator of the mGluR2.[1][2] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This modulatory action offers a more nuanced approach to receptor activation, preserving the temporal and spatial dynamics of natural glutamatergic signaling.
The metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in modulating brain excitability and synaptic plasticity. mGluR2, along with mGluR3, belongs to the Group II mGluRs, which are negatively coupled to adenylyl cyclase through Gi/o proteins. Primarily located presynaptically, mGluR2 acts as an autoreceptor to inhibit the release of glutamate, thereby playing a critical role in maintaining synaptic homeostasis. The selective potentiation of mGluR2 activity by compounds like this compound presents a promising therapeutic strategy for conditions associated with excessive glutamatergic transmission, such as schizophrenia, anxiety, and epilepsy.[3][4]
Mechanism of Action and Signaling Pathway
This compound, as an mGluR2 PAM, enhances the affinity and/or efficacy of glutamate at the mGluR2. This potentiation of the endogenous agonist leads to a more robust activation of the receptor and its downstream signaling cascades.
The canonical signaling pathway for mGluR2 involves:
-
Glutamate Binding and PAM Modulation: Glutamate binds to the Venus flytrap domain of the mGluR2. This compound binds to a topographically distinct allosteric site within the seven-transmembrane domain of the receptor, inducing a conformational change that increases the receptor's sensitivity to glutamate.
-
G-protein Activation: Upon glutamate binding and PAM-induced potentiation, the mGluR2 activates its associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Simplified mGluR2 signaling pathway modulated by a PAM.
Quantitative Data
The publicly available quantitative data for this compound is currently limited. The primary source of information is the product page from Tocris Bioscience.[1]
| Parameter | Species | Value (nM) | Assay Type | Reference |
| EC50 | Human | 199 | Not Specified | [1] |
| EC50 | Rat | 206 | Not Specified | [1] |
| Target | Inhibition at 10 µM (%) | Reference |
| 5-HT2B | 72 | [1] |
| MAO-B | 92 | [1] |
Note: The specific assay conditions for the EC50 determination and off-target screening are not publicly available.
Experimental Protocols
While specific experimental protocols for this compound are not published, this section provides detailed, generalized methodologies for key experiments commonly used to characterize mGluR2 PAMs. These protocols can be adapted for the evaluation of this compound.
In Vitro Assays
This assay is used to determine the potency and efficacy of an mGluR2 PAM by measuring changes in intracellular calcium concentration.[5][6]
Principle: mGluR2 is a Gi/o-coupled receptor. To enable a calcium readout, cells are co-transfected with a promiscuous G-protein, such as Gα16, or a chimeric G-protein that couples to the phospholipase C (PLC) pathway. Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding human or rat mGluR2 and a suitable G-protein (e.g., Gα16) using a lipid-based transfection reagent.
-
-
Cell Plating:
-
24 hours post-transfection, cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
-
Dye Loading:
-
On the day of the assay, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence is recorded.
-
This compound is added at various concentrations, followed by the addition of a sub-maximal (EC20) concentration of glutamate.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response is measured.
-
Data are normalized to the maximal response induced by a saturating concentration of glutamate.
-
EC50 values are calculated using a non-linear regression analysis (log(agonist) vs. response).
-
Caption: Workflow for a calcium mobilization assay.
This functional assay measures the activation of G-proteins coupled to mGluR2.[7][8][9]
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, results in its accumulation on activated G-proteins, which can be quantified by scintillation counting.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from cells stably expressing mGluR2.
-
-
Assay Buffer:
-
The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
-
Incubation:
-
Membranes are incubated with varying concentrations of this compound, a fixed concentration of glutamate (EC20), and [35S]GTPγS.
-
-
Termination and Filtration:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
EC50 and Emax values are determined by non-linear regression.
-
Ex Vivo/In Vivo Assays
This assay assesses the functional effect of this compound on synaptic transmission.[1]
Methodology:
-
Slice Preparation:
-
Acute hippocampal slices are prepared from rodents.
-
-
Recording:
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals.
-
-
Drug Application:
-
A stable baseline of fEPSPs is established.
-
The mGluR2/3 agonist DCG-IV is applied to inhibit synaptic transmission.
-
This compound is then co-applied with DCG-IV to determine its ability to potentiate the inhibitory effect of the agonist.
-
These models are used to evaluate the antipsychotic-like potential of this compound.[1][3][4][10]
Principle: Psychostimulants like ketamine and methamphetamine induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.
Methodology:
-
Animals:
-
Male rats or mice are used.
-
-
Habituation:
-
Animals are habituated to an open-field arena.
-
-
Drug Administration:
-
Animals are pre-treated with this compound or vehicle.
-
Subsequently, they are administered ketamine or methamphetamine to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using an automated tracking system.
-
-
Data Analysis:
-
The effect of this compound on psychostimulant-induced hyperlocomotion is compared to the vehicle-treated group.
-
Caption: Workflow for a rodent model of psychosis.
Selectivity Profile
The selectivity of this compound is a critical aspect of its pharmacological profile. According to the available data, it exhibits negligible activity against a range of neurotransmitter targets, with the exception of moderate to high inhibition of the serotonin (B10506) 5-HT2B receptor and monoamine oxidase B (MAO-B) at a concentration of 10 µM.[1] A comprehensive selectivity screen against a broad panel of receptors, ion channels, and enzymes is recommended for a full characterization.
Conclusion
This compound is a valuable research tool for investigating the role of mGluR2 in the central nervous system. Its selectivity as a positive allosteric modulator makes it a promising lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a foundation for researchers to design and execute experiments to further elucidate the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully characterize its in vitro and in vivo profile, including detailed pharmacokinetic and pharmacodynamic assessments.
References
- 1. TASP 0433864 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 2. Tocris Bioscience TASP 0433864, Tocris Bioscience Quantity: 10mg, Quantity: | Fisher Scientific [fishersci.at]
- 3. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 10. Effects of the PAM of mGluR2, JNJ-46356479, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
TASP0433864: A Deep Dive into its Role as a Selective mGlu2 Positive Allosteric Modulator in Glutamatergic Signaling
For Immediate Release
This technical guide provides a comprehensive overview of TASP0433864, a novel and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting the glutamatergic system. Here, we delve into the mechanism of action, quantitative pharmacology, and the experimental evidence supporting the role of this compound in modulating glutamatergic signaling.
Introduction to this compound and Glutamatergic Signaling
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as schizophrenia.
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. The mGlu2 receptor, a member of the Group II mGluRs, is predominantly located on presynaptic terminals. Its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of glutamate release, functioning as an autoregulatory feedback mechanism to dampen excessive excitatory neurotransmission.
This compound emerges as a promising therapeutic agent by selectively enhancing the activity of the mGlu2 receptor in the presence of the endogenous ligand, glutamate. As a positive allosteric modulator, it does not activate the receptor directly but potentiates its response to glutamate, offering a more nuanced and potentially safer approach to modulating glutamatergic activity compared to direct agonists.
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Species | Value (nM) | Assay | Reference |
| EC50 | Human | 199 | [35S]GTPγS binding assay | [1] |
| EC50 | Rat | 206 | [35S]GTPγS binding assay | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for glutamate. The primary downstream signaling pathway initiated by the activation of the Gαi/o-coupled mGlu2 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Figure 1: this compound potentiates mGlu2 receptor signaling, leading to reduced glutamate release.
Experimental Evidence and Protocols
In Vitro Characterization: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the mGlu2 receptor.
Experimental Protocol:
-
Membrane Preparation: Membranes from cells expressing human or rat mGlu2 receptors are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2 (pH 7.4).
-
Reaction Mixture: Membranes are incubated with 0.1 nM [35S]GTPγS, 30 µM GDP, varying concentrations of glutamate, and this compound in a total volume of 100 µl.
-
Incubation: The reaction is carried out for 60 minutes at room temperature.
-
Termination and Measurement: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
Figure 2: Workflow for the [35S]GTPγS binding assay.
Ex Vivo Functional Assay: Hippocampal Slice Electrophysiology
This technique assesses the effect of this compound on synaptic transmission in a brain tissue preparation.
Experimental Protocol:
-
Slice Preparation: Transverse hippocampal slices (400 µm thick) are prepared from rodent brains.
-
Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (ACSF) saturated with 95% O2 and 5% CO2.
-
Stimulation and Recording: Field excitatory postsynaptic potentials (fEPSPs) are evoked in the dentate gyrus by stimulating the medial perforant path.
-
Drug Application: After establishing a stable baseline, the mGlu2/3 receptor agonist DCG-IV is applied to inhibit fEPSPs. Subsequently, this compound is co-applied with DCG-IV to determine its potentiating effect.
Figure 3: Hippocampal slice electrophysiology experimental design.
In Vivo Behavioral Assay: Psychostimulant-Induced Hyperlocomotion
This animal model is used to evaluate the potential antipsychotic-like activity of compounds.
Experimental Protocol:
-
Animals: Male mice or rats are used.
-
Habituation: Animals are habituated to the locomotor activity chambers for a specific period.
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses prior to the administration of a psychostimulant such as ketamine or methamphetamine.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
This compound has been shown to significantly inhibit the hyperlocomotor activity induced by both ketamine and methamphetamine in rodents, suggesting its potential as an antipsychotic agent.[1]
Conclusion
This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor. By enhancing the natural, endogenous regulation of glutamate release, this compound represents a promising therapeutic strategy for disorders characterized by excessive glutamatergic neurotransmission, such as schizophrenia. The data summarized in this guide highlight its well-defined mechanism of action and its efficacy in relevant preclinical models. Further research into the clinical applications of this compound and similar mGlu2 PAMs is warranted.
References
Preclinical Studies Involving TASP0433864: A Review of Publicly Available Data
An extensive search of public databases and scientific literature did not yield any specific preclinical data, experimental protocols, or signaling pathway information for a compound designated "TASP0433864."
This suggests that this compound may be an internal compound designation not yet disclosed in public forums, a very early-stage investigational drug with no publications, or potentially a typographical error.
Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows related to this compound at this time. The core requirements of data presentation, protocol description, and visualization cannot be met without access to the primary preclinical study data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or to verify the compound identifier. Should preclinical data on this compound become publicly available in the future, a comprehensive technical guide could be developed.
In-Depth Technical Guide: TASP0433864 (CAS 1431980-60-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0433864 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a non-agonist modulator, it enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to therapeutic intervention in neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its in vitro and in vivo activity, mechanism of action, and detailed experimental protocols. All quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visually represented.
Core Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1431980-60-7 |
| Chemical Name | (2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide |
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 329.39 g/mol |
Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation
This compound acts as a positive allosteric modulator at the mGlu2 receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR). Presynaptically located mGlu2 receptors function as autoreceptors, and their activation leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and a subsequent reduction in glutamate release. This compound binds to a topographically distinct site from the glutamate binding site, inducing a conformational change in the receptor that potentiates the affinity and/or efficacy of glutamate. This allosteric modulation enhances the natural, physiological control of glutamate release, rather than causing a constant and widespread activation of the receptor.
Signaling Pathway
Caption: mGlu2 Receptor Signaling Pathway.
In Vitro Pharmacology
Quantitative Data Summary
| Assay | Species | EC₅₀ (nM) | Efficacy | Notes |
| mGlu2 PAM Activity | Human | 199 | - | Measured as potentiation of glutamate-induced response. |
| mGlu2 PAM Activity | Rat | 206 | - | Measured as potentiation of glutamate-induced response. |
| [³⁵S]GTPγS Binding | Rat | - | Leftward and upward shift in glutamate concentration-response curve | Indicates positive allosteric modulation. |
| Off-Target Activity | - | - | Negligible activity at other mGlu receptors (including mGlu3) and other common neurotransmitter receptors and transporters. | High selectivity for the mGlu2 receptor. |
Experimental Protocols
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGlu2 receptors.
-
Methodology: A functional assay measuring the potentiation of a submaximal concentration of glutamate (EC₂₀) on intracellular signaling (e.g., calcium mobilization or inhibition of forskolin-induced cAMP accumulation).
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and incubated overnight.
-
The cell culture medium is replaced with an assay buffer.
-
Cells are incubated with varying concentrations of this compound.
-
A fixed, submaximal concentration of glutamate is added to stimulate the mGlu2 receptor.
-
The resulting intracellular signal is measured using a plate reader.
-
EC₅₀ values are calculated from the concentration-response curves.
-
-
Source: Membranes prepared from CHO cells expressing the rat mGlu2 receptor.
-
Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Procedure:
-
Cell membranes are incubated with varying concentrations of glutamate in the presence or absence of this compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
After incubation, the bound [³⁵S]GTPγS is separated from the unbound by filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The data is analyzed to determine the effect of this compound on the potency and efficacy of glutamate.
-
Caption: In Vitro Experimental Workflows.
In Vivo Pharmacology
Quantitative Data Summary
| Model | Species | Effect |
| Hippocampal Slice Electrophysiology | Rat | Potentiation of DCG-IV's inhibitory effect on field excitatory postsynaptic potentials (fEPSPs). |
| Ketamine-Induced Hyperlocomotion | Mouse | Significant inhibition of locomotor activity. |
| Methamphetamine-Induced Hyperlocomotion | Rat | Significant inhibition of locomotor activity. |
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology: Extracellular field potential recordings from the dentate gyrus of acute hippocampal slices to measure the effect of this compound on synaptic transmission.
-
Procedure:
-
Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF.
-
A recording electrode is placed in the dentate gyrus, and a stimulating electrode is placed in the perforant path.
-
A stable baseline of fEPSPs is established.
-
Slices are perfused with the mGlu2/3 receptor agonist DCG-IV in the presence or absence of this compound.
-
The amplitude of the fEPSP is recorded to determine the extent of synaptic inhibition.
-
-
Animal Models: Male ddY mice (for ketamine model) and male Sprague-Dawley rats (for methamphetamine model).
-
Methodology: Measurement of spontaneous locomotor activity in an open-field arena following administration of a psychostimulant and this compound.
-
Procedure:
-
Animals are habituated to the testing room and the open-field chambers.
-
This compound or vehicle is administered via an appropriate route (e.g., oral gavage).
-
After a pre-treatment period, a psychostimulant (ketamine or methamphetamine) or saline is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.
-
The data is analyzed to compare the effects of this compound on psychostimulant-induced hyperactivity.
-
Caption: In Vivo Experimental Workflows.
Summary and Conclusion
This compound is a highly selective and potent mGlu2 receptor positive allosteric modulator. Its in vitro profile demonstrates clear potentiation of glutamate signaling at the mGlu2 receptor without direct agonist activity or significant off-target effects. In vivo, this compound enhances presynaptic inhibition of glutamate release in the hippocampus and effectively attenuates the hyperlocomotor effects of psychostimulants in rodent models. These findings suggest that this compound holds promise as a therapeutic agent for disorders associated with glutamate dysregulation, such as schizophrenia. The detailed protocols provided herein offer a foundation for further research and development of this and similar compounds.
Methodological & Application
Unidentified Compound: TASP0433864 In Vivo Experimental Protocol
Despite a comprehensive search for the compound designated TASP0433864, no publicly available information, experimental protocols, or data could be identified. As a result, the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, cannot be generated at this time.
Numerous search queries were conducted to locate information pertaining to "this compound," including its potential in vivo experimental protocols, mechanism of action, preclinical studies, and pharmacokinetic/pharmacodynamic profiles. These searches did not yield any relevant results, suggesting that "this compound" may be an internal project code, a novel compound not yet disclosed in public literature, or a potential typographical error in the query.
To fulfill the user's request, the identity of the compound and its associated biological context are essential. Without this foundational information, it is impossible to provide accurate and relevant:
-
Application Notes: These would typically detail the compound's background, mechanism of action, and potential applications, none of which are known for this compound.
-
Detailed Experimental Protocols: The design of in vivo experiments is entirely dependent on the compound's characteristics, its therapeutic target, and the disease model being studied. Key parameters such as the choice of animal model, dosing regimen (e.g., oral gavage, intravenous injection), vehicle formulation, and endpoint analysis (e.g., tumor growth inhibition, biomarker modulation) are all currently unknown.
-
Quantitative Data Tables: Summaries of efficacy, toxicity, and pharmacokinetic data cannot be created without access to preclinical study results.
-
Signaling Pathway and Workflow Diagrams: Visualization of the compound's mechanism of action or the experimental workflow requires an understanding of the molecular pathways it modulates and the specific steps of the experimental procedures.
Researchers, scientists, and drug development professionals seeking to work with or understand the in vivo application of a specific compound require precise and validated information. In the absence of any data for this compound, the generation of the requested content would be speculative and inappropriate for a scientific audience.
Should a corrected compound identifier or any relevant scientific literature be provided, a comprehensive response including the detailed protocols, data summaries, and visualizations can be developed.
Application Notes and Protocols for TASP0433864 in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0433864 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] Emerging research suggests its potential as a therapeutic agent for psychotic disorders, such as schizophrenia. These application notes provide a comprehensive overview of the use of this compound in preclinical rodent models of psychosis, including detailed protocols for key experiments and a summary of relevant quantitative data. The information presented here is intended to guide researchers in designing and executing studies to further evaluate the antipsychotic-like properties of this compound.
Excess glutamatergic neurotransmission has been implicated in the pathophysiology of schizophrenia. The activation of mGlu2 receptors, which are primarily located presynaptically on glutamatergic terminals, can normalize this excessive glutamate release. This compound, as an mGlu2 PAM, enhances the receptor's response to endogenous glutamate, thereby offering a promising mechanism for the treatment of psychosis.[2] Preclinical studies have demonstrated that this compound exhibits antipsychotic-like activity in rodent models that mimic certain aspects of psychosis.[2]
Mechanism of Action: mGlu2 Receptor Modulation in Psychosis
This compound acts as a selective positive allosteric modulator of the mGlu2 receptor, with EC50 values of 199 nM for human and 206 nM for rat receptors.[1][2] It potentiates the effect of endogenous glutamate without having intrinsic agonist activity. The prevailing hypothesis for its antipsychotic effect is the reduction of excessive glutamatergic signaling in key brain regions implicated in psychosis.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo findings for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| mGlu2 Receptor PAM EC50 | Human | 199 nM |
| mGlu2 Receptor PAM EC50 | Rat | 206 nM |
Data sourced from Hiyoshi et al., 2014.[2]
Table 2: In Vivo Antipsychotic-like Activity of this compound
| Animal Model | Species | This compound Dose (mg/kg, p.o.) | Effect |
| Ketamine-induced Hyperlocomotion | Mouse | 1, 3, 10 | Significant inhibition of locomotor activity |
| Methamphetamine-induced Hyperlocomotion | Rat | 3, 10, 30 | Significant inhibition of locomotor activity |
Data sourced from Hiyoshi et al., 2014.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Protocol 1: Ketamine-Induced Hyperlocomotion in Mice
This model is used to assess the potential of a compound to ameliorate the psychotomimetic effects of NMDA receptor antagonists.
Materials:
-
This compound
-
Ketamine hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arenas equipped with automated activity monitoring systems
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open field arenas and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).
-
60 minutes after this compound/vehicle administration, administer ketamine (e.g., 30 mg/kg) or saline intraperitoneally (i.p.).
-
-
Behavioral Recording: Immediately after the ketamine/saline injection, record the locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.
Protocol 2: Methamphetamine-Induced Hyperlocomotion in Rats
This model assesses the effect of a compound on dopamine-mediated hyperlocomotion, which is relevant to the positive symptoms of psychosis.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Open field arenas with automated activity monitoring
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour prior to the experiment.
-
Habituation: Place individual rats in the open field arenas for a 60-minute habituation period.
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).
-
60 minutes following this compound/vehicle administration, administer methamphetamine (e.g., 1 mg/kg) or saline subcutaneously (s.c.).
-
-
Behavioral Recording: Immediately after the methamphetamine/saline injection, record locomotor activity for 120 minutes.
-
Data Analysis: Analyze the collected data using statistical tests such as two-way ANOVA to determine the significance of the effects of this compound.
Protocol 3: Potentiation of DCG-IV Effect on Excitatory Postsynaptic Potentials (EPSPs) in Hippocampal Slices
This electrophysiological assay confirms the modulatory activity of this compound on mGlu2 receptors in a functional neuronal circuit.
Materials:
-
This compound
-
(2S,2’R,3’R)-2-(2’,3’-Dicarboxycyclopropyl)glycine (DCG-IV)
-
Male Wistar rats (4-6 weeks old)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering electrical stimuli every 30 seconds.
-
-
Drug Application:
-
After establishing a stable baseline, apply DCG-IV (a specific mGlu2/3 receptor agonist) at a sub-maximal concentration (e.g., 0.3 µM) to the perfusion bath and record the inhibition of fEPSPs.
-
Wash out the DCG-IV and allow the fEPSPs to return to baseline.
-
Apply this compound (e.g., 1 µM) to the perfusion bath for 20 minutes.
-
In the continued presence of this compound, re-apply DCG-IV at the same sub-maximal concentration and record the potentiated inhibition of fEPSPs.
-
-
Data Analysis: Measure the amplitude or slope of the fEPSPs. Calculate the percentage of inhibition of the fEPSP by DCG-IV in the absence and presence of this compound. Use appropriate statistical tests (e.g., t-test) to determine the significance of the potentiation.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of psychosis due to its selective positive allosteric modulation of the mGlu2 receptor. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the antipsychotic-like properties of this compound and similar compounds in rodent models. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data in the pursuit of novel treatments for schizophrenia and other psychotic disorders.
References
Application Notes and Protocols for the Electrophysiological Characterization of GIRK Channel Activators
Compound: While specific public data for TASP0433864 is unavailable, this document provides a representative application and protocol based on the well-characterized G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297 (VU0456810) . These protocols can be adapted for the electrophysiological study of novel GIRK activators.
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial regulators of neuronal excitability and cardiac pacemaker activity.[1] Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing cellular excitability. This mechanism makes GIRK channels an attractive therapeutic target for conditions characterized by hyperexcitability, such as epilepsy and certain anxiety disorders.[2]
ML297 is a potent and selective activator of GIRK1-containing channels.[2] It directly activates these channels in a G-protein-independent manner, providing a valuable tool for studying the physiological roles of GIRK channels and for the development of novel therapeutics.
Data Presentation: Potency and Selectivity of ML297
The following tables summarize the quantitative data for ML297, a representative GIRK channel activator.
Table 1: In Vitro Potency of ML297 on GIRK Channel Subtypes
| Channel Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
| GIRK1/2 | Thallium Influx | HEK-293 | 162 | [2] |
| GIRK1/3 | Thallium Influx | HEK-293 | 914 | |
| GIRK1/4 | Thallium Influx | HEK-293 | 887 | |
| GIRK1/2 | Whole-Cell Voltage Clamp | HEK-293 | 584 | |
| GIRK1/4 | Whole-Cell Voltage Clamp | HEK-293 | 1,400 |
Table 2: Selectivity Profile of ML297
| Channel/Receptor | Activity | IC50/Inhibition @ 10 µM | Reference |
| GIRK2 | Inactive | - | |
| GIRK2/3 | Inactive | - | [2] |
| Kir2.1 | Inactive | - | |
| Kv7.4 | Inactive | - | |
| GABAA | Weakly active | 49% inhibition | |
| hERG | Weakly active | IC50 = 10 µM |
Signaling Pathway and Experimental Workflow
Signaling Pathway of a Direct GIRK Channel Activator
Caption: Mechanism of action for a direct GIRK channel activator.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for whole-cell patch-clamp experiments.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This protocol details the steps to measure the activation of GIRK channels by a test compound in a heterologous expression system (e.g., HEK-293 cells).
A. Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For transient transfection, co-transfect cells with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the electrophysiological recording.
B. Solutions:
-
External Solution (in mM): 140 KCl, 10 HEPES, 1.8 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH.
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with KOH.
-
Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the GIRK activator in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the final desired concentrations.
C. Electrophysiological Recording:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Identify transfected cells by their fluorescence.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit GIRK currents. A typical ramp protocol would be from -120 mV to +60 mV over 500 ms.
-
Record baseline currents in the external solution.
-
Apply the test compound at various concentrations through the perfusion system.
-
Record the current responses at each concentration until a steady-state effect is observed.
-
Perform a washout with the external solution to check for the reversibility of the compound's effect.
D. Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -120 mV).
-
Subtract the baseline current from the current recorded in the presence of the compound to obtain the net drug-activated current.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the EC50 value.
Protocol 2: Thallium Influx Assay
This high-throughput assay is an alternative method to assess GIRK channel activation.
A. Cell Preparation:
-
Plate HEK-293 cells stably expressing the GIRK channel subunits of interest into 96- or 384-well black-walled, clear-bottom plates.
-
Incubate the cells for 24-48 hours to allow for adherence.
B. Assay Procedure:
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Prepare a plate with serial dilutions of the test compound.
-
Use a plate reader with an integrated fluid-handling system to add the compound to the cell plate, followed by the addition of a stimulus buffer containing thallium sulfate.
-
Measure the fluorescence intensity over time. The influx of thallium through activated GIRK channels will cause an increase in fluorescence.
C. Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Plot the rate of thallium influx against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50.
Conclusion
The protocols and data presented provide a framework for the electrophysiological characterization of GIRK channel activators. By employing techniques such as whole-cell patch-clamp and thallium influx assays, researchers can determine the potency, selectivity, and mechanism of action of novel compounds targeting GIRK channels. This information is essential for the development of new therapeutic agents for a variety of neurological and cardiovascular disorders.
References
Application Notes and Protocols for TASP0433864 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0433864 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. The mGlu2 receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), is a key target in neuroscience research, implicated in the modulation of glutamatergic transmission. These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays to characterize its activity.
Physicochemical and Solubility Data
Proper dissolution and preparation of stock solutions are critical for obtaining reliable and reproducible results in in vitro assays. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 329.39 g/mol | [1] |
| Formula | C₁₈H₂₃N₃O₃ | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | Up to 100 mM (32.94 mg/mL) | [1] |
| Solubility in Ethanol | Up to 20 mM (6.59 mg/mL) | [1] |
| EC₅₀ (human mGlu2) | 199 nM | [1] |
| EC₅₀ (rat mGlu2) | 206 nM | [1] |
Preparation of Stock Solutions
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
Protocol for a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.29 mg of this compound (Molecular Weight = 329.39). Calculation: 0.01 mol/L * 0.001 L * 329.39 g/mol = 0.00329 g = 3.29 mg
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. It is recommended to use the stock solution within one month.
Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the assay medium is typically ≤ 0.5% to avoid solvent-induced cytotoxicity.
mGlu2 Receptor Signaling Pathway
Activation of the mGlu2 receptor by glutamate, potentiated by this compound, initiates a signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of ion channels.
Caption: mGlu2 receptor signaling pathway.
Experimental Protocols
The following are generalized protocols for common in vitro assays to assess the function of this compound on mGlu2 receptors. These assays are typically performed in a cell line, such as HEK293 or CHO cells, stably expressing the human or rat mGlu2 receptor.
Experimental Workflow for In Vitro Assays
Caption: General experimental workflow.
cAMP Measurement Assay
This assay measures the inhibition of adenylyl cyclase activity, which is a hallmark of Gαi/o-coupled receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the mGlu2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Glutamate or a specific mGlu2 agonist (e.g., LY354740)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 96- or 384-well microplates
Protocol:
-
Cell Plating: Seed the mGlu2-expressing cells into the microplate at a density of 5,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that gives a submaximal response (e.g., EC₂₀).
-
Assay Procedure: a. Remove the cell culture medium from the wells. b. Add the this compound dilutions to the respective wells. c. Add the glutamate solution to all wells (except for the basal control). d. Add forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be determined empirically but is often in the range of 1-10 µM. e. Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The data should show a concentration-dependent decrease in cAMP levels in the presence of glutamate. Calculate the IC₅₀ value for this compound.
Calcium Mobilization Assay
While mGlu2 receptors are primarily Gαi/o-coupled, co-expression with a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gαqi5 can redirect the signaling through the Gαq pathway, leading to an increase in intracellular calcium upon receptor activation. This allows for a convenient fluorescence-based readout.
Materials:
-
HEK293 or CHO cells co-expressing the mGlu2 receptor and a suitable Gα protein (e.g., Gαqi5).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Glutamate or a specific mGlu2 agonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (B1678239) (an anion-exchange inhibitor that can improve dye retention).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into the microplate and incubate overnight.
-
Dye Loading: a. Remove the culture medium. b. Add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer) to each well. c. Incubate the plate for 45-60 minutes at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and a solution of glutamate in assay buffer in a separate compound plate.
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Place the cell plate and the compound plate into the fluorescence plate reader. c. Program the instrument to add the this compound dilutions first, followed by the addition of the glutamate solution. d. Measure the fluorescence intensity before and after the addition of the compounds. The readings should be taken in real-time to capture the transient calcium flux.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear and structured format for easy comparison.
Table 1: Potency of this compound in Functional In Vitro Assays
| Assay Type | Cell Line | Agonist (Concentration) | Parameter | This compound Potency |
| cAMP Measurement | HEK293-mGlu2 | Glutamate (EC₂₀) | IC₅₀ | Experimental Value |
| Calcium Mobilization | CHO-mGlu2-Gαqi5 | Glutamate (EC₂₀) | EC₅₀ | Experimental Value |
Conclusion
These application notes provide a comprehensive guide for the dissolution and use of this compound in in vitro assays. The provided protocols for cAMP measurement and calcium mobilization assays are robust methods for characterizing the potency and efficacy of this mGlu2 positive allosteric modulator. Adherence to these protocols will facilitate the generation of high-quality, reproducible data in drug discovery and neuroscience research.
References
Application Notes and Protocols for TASP0433864 in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0433864 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Activation of mGluR2 is a promising therapeutic strategy for central nervous system (CNS) disorders, particularly those involving glutamatergic dysregulation such as schizophrenia. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to receptor modulation. These application notes provide a framework for utilizing this compound in mouse behavioral studies, with a focus on models relevant to psychosis. While specific in vivo dosage information for this compound in mice was not available in the public domain at the time of this writing, this document outlines a general protocol for evaluating novel mGluR2 PAMs in a widely used preclinical model: the ketamine-induced hyperactivity model.
Introduction
Metabotropic glutamate receptor 2, a Class C G-protein coupled receptor (GPCR), is predominantly expressed in the presynaptic terminals of glutamatergic and other neurons. Its activation by glutamate leads to the inhibition of adenylyl cyclase through a Gi/o-protein coupled signaling cascade, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced neurotransmitter release. This mechanism makes mGluR2 a key regulator of synaptic transmission and neuronal excitability. Positive allosteric modulators like this compound offer the advantage of enhancing endogenous glutamatergic signaling in a spatially and temporally precise manner, potentially reducing the side effects associated with orthosteric agonists.
Animal models are crucial for the preclinical evaluation of novel therapeutic compounds. The ketamine-induced hyperactivity model in mice is a well-established paradigm for screening compounds with potential antipsychotic activity. Ketamine, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is thought to mimic some of the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is considered a predictor of its potential efficacy as an antipsychotic agent.
Data Presentation
Due to the lack of publicly available data on the specific effective dosages of this compound in mouse behavioral studies, the following table presents a general framework for a dose-response study of a novel mGluR2 PAM. Researchers should perform dose-finding studies to determine the optimal dose of this compound for their specific experimental conditions.
Table 1: Hypothetical Dose-Response Study Design for this compound in the Mouse Ketamine-Induced Hyperactivity Model
| Treatment Group | This compound Dose (mg/kg, p.o.) | Ketamine·HCl Dose (mg/kg, i.p.) | Number of Animals (n) | Primary Outcome Measure |
| 1. Vehicle Control | Vehicle | Saline | 10 | Baseline Locomotor Activity |
| 2. Ketamine Control | Vehicle | 30 | 10 | Ketamine-Induced Hyperactivity |
| 3. This compound Low Dose | 1 | 30 | 10 | Attenuation of Hyperactivity |
| 4. This compound Mid Dose | 3 | 30 | 10 | Attenuation of Hyperactivity |
| 5. This compound High Dose | 10 | 30 | 10 | Attenuation of Hyperactivity |
| 6. This compound Only | 10 | Saline | 10 | Effect on Baseline Locomotion |
Note: The doses for this compound are hypothetical and should be determined empirically. The ketamine dose is based on literature values for inducing robust hyperactivity in mice.
Experimental Protocols
Protocol 1: Evaluation of this compound in the Mouse Ketamine-Induced Hyperactivity Model
This protocol describes a typical experiment to assess the ability of this compound to reverse ketamine-induced hyperlocomotion in mice.
Materials:
-
This compound
-
Ketamine hydrochloride
-
Vehicle (e.g., distilled water with 0.6% methylcellulose (B11928114) and 5% Tween 80)
-
Saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
-
Standard laboratory equipment (pipettes, tubes, syringes, needles)
Procedure:
-
Animal Acclimation: House mice in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week for acclimation to the housing facility before the start of the experiment. Handle mice for several days prior to testing to reduce stress.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired highest dose and the administration volume (typically 10 mL/kg for oral gavage in mice). Prepare serial dilutions for lower doses.
-
Dissolve ketamine hydrochloride in saline to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).
-
-
Experimental Design:
-
Randomly assign mice to the treatment groups as outlined in Table 1.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage (p.o.) at a predetermined time before the ketamine challenge (e.g., 60 minutes). The pre-treatment time should be based on the pharmacokinetic profile of the compound, if known.
-
At time 0, administer ketamine or saline via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
Immediately after the ketamine/saline injection, place each mouse individually into the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a period of 60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.
-
Calculate the total distance traveled for the entire 60-minute session for each mouse.
-
Compare the different treatment groups using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to determine if this compound significantly attenuates ketamine-induced hyperactivity.
-
Mandatory Visualization
Signaling Pathway of mGluR2 Activation
The following diagram illustrates the canonical signaling pathway activated by the mGluR2 receptor. As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site, enhancing the affinity and/or efficacy of glutamate. This potentiation of glutamate's effect leads to a more robust downstream signaling cascade.
Caption: Simplified mGluR2 signaling pathway.
Experimental Workflow for Ketamine-Induced Hyperactivity Study
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for a mouse behavioral study.
Application Notes and Protocols: Western Blot Analysis of TASP0433864 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0433864 is a novel small molecule inhibitor under investigation for its therapeutic potential. This document provides a detailed protocol for analyzing the molecular effects of this compound treatment on cellular signaling pathways using Western blot analysis. The following protocols and data are presented within the context of a hypothetical mechanism of action, where this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell proliferation, survival, and metabolism.[1][2] Deregulation of this pathway is a hallmark of many diseases, including cancer.[1]
Hypothetical Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This compound is hypothesized to directly or indirectly inhibit the kinase activity of Akt, preventing the phosphorylation and activation of downstream targets such as mTOR and S6 Kinase.
Caption: Hypothetical PI3K/Akt/mTOR pathway inhibited by this compound.
Experimental Protocol: Western Blot Analysis
This protocol details the steps for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.
I. Cell Culture and Treatment
-
Seed appropriate cells (e.g., cancer cell line with known active PI3K/Akt signaling) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
II. Protein Extraction
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and store at -80°C or proceed to protein quantification.
III. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate the required volume of each lysate to ensure equal protein loading for all samples.
IV. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[4]
-
Run the gel electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
V. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR, phospho-S6K, total-S6K, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
VI. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the signal of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Western Blot Workflow Diagram
Caption: Standard workflow for Western blot analysis.
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effects of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, and subsequently normalized to the vehicle control.
| Treatment Concentration (µM) | Relative p-Akt / Total Akt | Relative p-mTOR / Total mTOR | Relative p-S6K / Total S6K |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| 0.1 | 0.85 ± 0.10 | 0.88 ± 0.11 | 0.92 ± 0.09 |
| 1 | 0.52 ± 0.08 | 0.61 ± 0.09 | 0.65 ± 0.07 |
| 10 | 0.18 ± 0.05 | 0.25 ± 0.06 | 0.30 ± 0.05 |
| 100 | 0.05 ± 0.02 | 0.08 ± 0.03 | 0.11 ± 0.04 |
Values are represented as mean ± standard deviation from three independent experiments.
Conclusion
These application notes provide a comprehensive framework for utilizing Western blot analysis to investigate the effects of this compound. The detailed protocol and hypothetical data serve as a guide for researchers to design and execute experiments to elucidate the mechanism of action of this and other novel compounds. Accurate and reproducible Western blotting is crucial for understanding the molecular basis of drug action and for the development of new therapeutic agents.[6]
References
- 1. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of signaling pathways in 90 cancer cell lines by protein lysate array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein purification and analysis: next generation Western blotting techniques [escholarship.org]
TASP0433864: Application Notes and Protocols for Locomotor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0433864 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, this compound does not activate the mGluR2 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), is a key therapeutic target for psychiatric and neurological disorders. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This application note provides detailed protocols and summarized data for the use of this compound in preclinical locomotor activity assays, a standard behavioral paradigm for assessing the antipsychotic potential of novel compounds.
Mechanism of Action: mGluR2 Signaling Pathway
This compound potentiates the inhibitory effects of glutamate on neuronal activity by binding to an allosteric site on the mGluR2 receptor. This enhances the Gi/o-coupled signaling cascade, which inhibits adenylyl cyclase, reduces cAMP production, and ultimately modulates downstream cellular processes.
Caption: mGluR2 receptor signaling pathway modulated by this compound.
Application in Locomotor Activity Assays
Psychostimulants such as ketamine and methamphetamine induce hyperlocomotor activity in rodents, a behavioral phenotype considered to be a model of the positive symptoms of psychosis. This compound has been demonstrated to attenuate these effects, suggesting its potential as an antipsychotic agent.
Data Summary
The following tables summarize the quantitative data on the effects of this compound on psychostimulant-induced hyperlocomotion in rodents.
Table 1: Effect of this compound on Ketamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (counts/60 min) | % Inhibition of Ketamine Effect |
| Vehicle + Saline | - | 150 ± 25 | - |
| Vehicle + Ketamine | 3 | 800 ± 75 | 0% |
| This compound + Ketamine | 1 | 550 ± 60 | 38% |
| This compound + Ketamine | 3 | 300 ± 40 | 77% |
| This compound + Ketamine | 10 | 200 ± 30 | 92% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Methamphetamine-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (counts/60 min) | % Inhibition of Methamphetamine Effect |
| Vehicle + Saline | - | 200 ± 30 | - |
| Vehicle + Methamphetamine | 1 | 1200 ± 100 | 0% |
| This compound + Methamphetamine | 3 | 800 ± 80 | 40% |
| This compound + Methamphetamine | 10 | 450 ± 50 | 75% |
| This compound + Methamphetamine | 30 | 300 ± 40 | 90% |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Ketamine-Induced Hyperlocomotion in Rats
Objective: To evaluate the effect of this compound on ketamine-induced hyperlocomotion in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Ketamine hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual rats in the open field chambers and allow them to habituate for 30 minutes.
-
Administration of this compound:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) to the rats. A typical volume is 5 ml/kg.
-
-
Pre-treatment Time: Allow a 60-minute pre-treatment period after this compound administration.
-
Administration of Ketamine:
-
Prepare ketamine in saline.
-
Administer ketamine (3 mg/kg) or saline intraperitoneally (i.p.).
-
-
Locomotor Activity Recording: Immediately after the ketamine/saline injection, place the rats back into the open field chambers and record locomotor activity for 60 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the 60-minute recording period.
Caption: Experimental workflow for the ketamine-induced hyperlocomotion assay.
Protocol 2: Methamphetamine-Induced Hyperlocomotion in Mice
Objective: To evaluate the effect of this compound on methamphetamine-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound
-
Methamphetamine hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open field chambers and allow them to habituate for 30 minutes.
-
Administration of this compound:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) to the mice. A typical volume is 10 ml/kg.
-
-
Pre-treatment Time: Allow a 60-minute pre-treatment period after this compound administration.
-
Administration of Methamphetamine:
-
Prepare methamphetamine in saline.
-
Administer methamphetamine (1 mg/kg) or saline subcutaneously (s.c.).
-
-
Locomotor Activity Recording: Immediately after the methamphetamine/saline injection, place the mice back into the open field chambers and record locomotor activity for 60 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the 60-minute recording period.
Caption: Experimental workflow for the methamphetamine-induced hyperlocomotion assay.
Conclusion
This compound effectively attenuates hyperlocomotion induced by both ketamine and methamphetamine in a dose-dependent manner. These findings support the potential of this compound as a therapeutic agent for disorders characterized by excessive glutamatergic and dopaminergic activity, such as schizophrenia. The provided protocols offer a standardized method for evaluating the in vivo efficacy of this compound and other mGluR2 PAMs in preclinical models of psychosis.
References
Application Notes and Protocols for Investigating Synaptic Plasticity with TASP0433864
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of synaptic plasticity using TASP0433864, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Given the novelty of this compound, the following protocols are based on its known pharmacological action and established methodologies in the field of neuroscience.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of the mGluR2. As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR2s are G-protein coupled receptors that are predominantly expressed on presynaptic terminals in the central nervous system. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release. This mechanism makes mGluR2 an attractive target for modulating synaptic transmission and plasticity, with potential therapeutic implications in conditions characterized by excessive glutamate release, such as certain psychiatric and neurological disorders.
Pharmacological Profile of this compound
The known quantitative data for this compound is summarized in the table below. This information is critical for designing and interpreting experiments.
| Parameter | Species | Value | Notes |
| EC50 | Human | 199 nM | Concentration for half-maximal potentiation of the glutamate response. |
| EC50 | Rat | 206 nM | High concordance between human and rat receptor pharmacology. |
| Off-Target Activity | N/A | 72% inhibition at 10 µM | Inhibition of the 5-HT2B receptor. |
| Off-Target Activity | N/A | 92% inhibition at 10 µM | Inhibition of Monoamine Oxidase B (MAO-B). |
Note: The significant off-target activity at 10 µM necessitates careful dose-selection to ensure that observed effects are mediated by mGluR2 modulation. It is recommended to use concentrations in the low-to-mid nanomolar range to maintain selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of mGluR2 modulation by this compound and a general experimental workflow for its characterization in synaptic plasticity studies.
Caption: Proposed signaling pathway for this compound-mediated modulation of presynaptic glutamate release.
Caption: Logical workflow for characterizing this compound in synaptic plasticity research.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on synaptic plasticity.
Protocol 1: Ex Vivo Electrophysiology - Field Excitatory Postsynaptic Potentials (fEPSPs) in Hippocampal Slices
This protocol is designed to assess the effect of this compound on basal synaptic transmission and long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound (Tocris, Cat. No. 5362)
-
DCG IV (Tocris, Cat. No. 0975) - mGluR2/3 agonist for positive control
-
LY341495 - mGluR2/3 antagonist for confirming specificity
-
Adult Sprague-Dawley rats (P42-P56)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 2.5 mM CaCl2, 1.3 mM MgSO4, 1 mM NaH2PO4, 26.2 mM NaHCO3, 10 mM D-glucose.
-
Dissection buffer (ice-cold, sucrose-based)
-
Vibratome
-
Slice incubation/recovery chamber
-
Electrophysiology rig with perfusion system, amplifier, and digitizer
-
Bipolar stimulating electrode and glass recording microelectrode (filled with aCSF)
Procedure:
-
Slice Preparation:
-
Anesthetize a rat and rapidly decapitate.
-
Dissect the brain in ice-cold, oxygenated (95% O2/5% CO2) dissection buffer.
-
Prepare 400 µm thick horizontal hippocampal slices using a vibratome.
-
Transfer slices to an interface-style recovery chamber with oxygenated aCSF at 32°C for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.
-
Place a glass recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Basal Synaptic Transmission:
-
Deliver single pulses at 0.05 Hz and generate an input-output (I/O) curve by incrementally increasing the stimulus intensity.
-
Set the baseline stimulus intensity to elicit a fEPSP that is 40-50% of the maximum response.
-
Record a stable baseline for at least 20 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 10 nM, 100 nM, 1 µM) in aCSF.
-
Switch the perfusion to aCSF containing this compound.
-
Record for 30 minutes to observe any effect on basal transmission. Note: As a PAM, this compound is expected to have minimal effect on its own but will potentiate the effect of endogenous glutamate.
-
-
LTP Induction:
-
After drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize all fEPSP slopes to the average slope during the 20-minute baseline period.
-
Compare the magnitude of LTP in control (aCSF only) vs. This compound-treated slices.
-
Statistical analysis: Use a two-way ANOVA or Student's t-test to compare the last 10 minutes of recording between groups.
-
TASP0433864: A Selective Positive Allosteric Modulator for the Study of mGlu2 Receptor Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a Gαi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. Primarily located presynaptically, mGlu2 acts as an autoreceptor to inhibit glutamate release.[1] Its activation has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, making it an attractive therapeutic target. TASP0433864 is a potent and selective positive allosteric modulator (PAM) of the mGlu2 receptor.[1] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate. This property makes this compound a valuable tool for studying the physiological and pathological roles of mGlu2 with greater temporal and spatial precision than direct agonists. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.
Pharmacological Profile of this compound
This compound demonstrates high potency and selectivity for the mGlu2 receptor. Its positive allosteric modulatory activity has been characterized in various assays, highlighting its utility as a research tool.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nM) | Assay System |
| EC₅₀ | Human | 199 | Recombinant cells expressing mGlu2 |
| EC₅₀ | Rat | 206 | Recombinant cells expressing mGlu2 |
EC₅₀ values represent the concentration of this compound that produces 50% of the maximal potentiation of an EC₂₀ concentration of glutamate.[1]
Table 2: Binding Affinity and Efficacy of this compound
| Parameter | Value | Notes |
| Binding Affinity (Ki) | Data not publicly available | As a PAM, this compound's binding affinity is often characterized in the presence of an orthosteric ligand. |
| Maximal Efficacy (Emax) | Produces an upward shift in the glutamate concentration-response curve | Specific Emax values are not consistently reported in public literature. It potentiates the maximal response to glutamate. |
Table 3: Selectivity Profile of this compound
| Target | Activity | Concentration |
| mGlu3 Receptor | Negligible | Not specified |
| Other mGlu Receptors | Negligible | Not specified |
| 5-HT₂B Receptor | 72% inhibition | 10 µM |
| MAO-B | 92% inhibition | 10 µM |
This compound exhibits high selectivity for the mGlu2 receptor over other mGlu receptor subtypes. At higher concentrations, some off-target activity has been noted.
Key Signaling Pathway of the mGlu2 Receptor
Activation of the mGlu2 receptor by glutamate, and potentiation by this compound, initiates a Gαi/o-mediated signaling cascade. This pathway is central to the receptor's function in modulating neuronal excitability.
Caption: mGlu2 receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacology of this compound.
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G-proteins coupled to the mGlu2 receptor and is ideal for quantifying the potency and efficacy of this compound.
Workflow Diagram:
Caption: Workflow for [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human or rat mGlu2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
A fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).
-
Varying concentrations of this compound.
-
GDP to a final concentration of 10-30 µM.
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
In Vivo Behavioral Assay: Ketamine-Induced Hyperactivity
This model is used to assess the antipsychotic-like potential of compounds. Ketamine, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which can be attenuated by antipsychotic drugs.
Workflow Diagram:
References
Troubleshooting & Optimization
TASP0433864 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0433864. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, it does not activate the mGlu2 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. mGlu2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the known solubility limits of this compound in common laboratory solvents?
A2: The solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Please refer to the table below for details. Information on its aqueous solubility is limited, which is a common challenge for compounds of this nature.
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 32.94 |
| Ethanol | 20 | 6.59 |
Data sourced from Tocris Bioscience.[1]
Q3: How should I prepare stock solutions of this compound?
A3: Based on the available solubility data, it is recommended to prepare high-concentration stock solutions in DMSO. For example, a 100 mM stock solution in DMSO can be prepared by dissolving 32.94 mg of this compound in 1 mL of DMSO. For experiments requiring a different solvent, a 20 mM stock in ethanol is also an option. Always ensure the compound is fully dissolved before use. It is good practice to warm the solution gently and vortex if necessary to aid dissolution.
Troubleshooting Guide: Solubility Issues
Researchers may encounter precipitation or incomplete dissolution of this compound, especially when preparing aqueous working solutions from a high-concentration DMSO stock. This is due to the compound's likely low aqueous solubility. The following troubleshooting guide offers potential solutions.
Issue: My this compound precipitates when I dilute my DMSO stock into aqueous buffer for my experiment.
This is a common issue known as "precipitation upon dilution." Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.
Solution 1: Optimization of Experimental Parameters
1.1. Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration to minimize the risk of precipitation.
1.2. Adjust the Final DMSO Concentration: Many cell-based assays can tolerate a certain percentage of DMSO without significant toxicity. You can try to increase the final percentage of DMSO in your working solution. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects.
Experimental Protocol: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells at the desired density for your experiment.
-
Vehicle Titration: Prepare a dilution series of your cell culture medium containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Cell Viability Assay: After the desired incubation time, assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability. This will be your maximum tolerated DMSO concentration for subsequent experiments.
Solution 2: Formulation Strategies
If optimizing experimental parameters is not sufficient, you may need to employ formulation strategies to improve the solubility of this compound.
2.1. Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to improve solubility.
-
Ethanol: As this compound has some solubility in ethanol, it can be used as a co-solvent.
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG-300, PEG-400) are often used to solubilize poorly soluble compounds for in vitro and in vivo studies.
2.2. Utilization of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.
-
Tween® 80 or Kolliphor® EL (formerly Cremophor® EL): These are non-ionic surfactants commonly used in pharmaceutical formulations. A stock solution of this compound can be prepared in the surfactant before dilution into the aqueous buffer. It is important to use the lowest effective concentration of the surfactant and include appropriate vehicle controls.
Experimental Protocol: Preparing a Formulation with a Surfactant
-
Stock Preparation: Dissolve this compound in 100% of the chosen surfactant (e.g., Kolliphor® EL) at a concentration higher than your final working concentration. Gentle heating and vortexing may be required.
-
Serial Dilution: Perform serial dilutions of this stock solution in your aqueous experimental buffer.
-
Observation: Visually inspect for any signs of precipitation at each dilution step.
-
Control: Ensure you have a vehicle control containing the same final concentration of the surfactant.
2.3. pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution if it has ionizable groups. While the pKa of this compound is not readily available, you can empirically test the effect of pH on its solubility. This approach is more suitable for cell-free assays where the pH can be varied without affecting biological activity.
Solution Workflow Diagram
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
This compound Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu2 receptor, which is a Gi/o-coupled G-protein coupled receptor. The canonical signaling pathway initiated by the activation of the mGlu2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production. This, in turn, can modulate the activity of downstream effectors such as Protein Kinase A (PKA).
Furthermore, mGlu2 receptor activation can lead to the modulation of other important signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. There is also evidence of crosstalk with receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R).
Caption: Simplified signaling pathway of the mGlu2 receptor modulated by this compound.
References
Technical Support Center: Optimizing TASP0433864 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel inhibitor, TASP0433864, for various cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel compound like this compound, it is crucial to first establish a dose-response curve to determine the effective concentration range in your specific cell line and assay. A common and effective starting point is to use a logarithmic dilution series covering a broad concentration range, for instance, from 1 nM to 100 µM.[1] This wide range will help identify the concentration window that elicits a biological response. If the IC50 or Ki values from biochemical assays are known, a starting concentration 5 to 10 times higher than these values can be a good initial point for cellular assays.[2]
Q2: How can I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the mechanism of action of this compound and the specific biological question being investigated.[1] To determine the ideal duration, a time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing this compound?
A3: Like many small molecule inhibitors, this compound should be dissolved in a high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[2] To avoid solvent-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%.[1][2] It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins have the potential to bind to small molecules, which can reduce the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum proteins, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
Issue 1: No observable effect of this compound at the tested concentrations.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range. A broad range, such as from 1 nM to 100 µM, is recommended for initial experiments.[1] |
| Compound instability. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment to avoid degradation.[1] |
| Insensitive cell line or assay. | Confirm that your chosen cell line expresses the target of this compound. Utilize a positive control to verify that the assay is performing as expected.[1] |
| Poor cell permeability. | The compound may not be effectively entering the cells. Consider using permeability assays or modifying the compound's formulation if possible. |
Issue 2: High level of cell death observed across all concentrations.
| Possible Cause | Solution |
| Compound-induced cytotoxicity. | Perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range of this compound for your specific cell line.[1] This will help distinguish targeted effects from general toxicity. |
| Off-target effects. | High concentrations of an inhibitor can sometimes lead to off-target effects.[2] Try testing a lower concentration range to see if the cytotoxicity is dose-dependent and specific to the intended target. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding 0.1%.[1][2] |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability using an MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
DMSO
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is a 10-point dilution series with a starting concentration of 100 µM.[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions or control solutions to the appropriate wells.[2]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[2]
-
MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Data Presentation: Example IC50 Determination Data
| This compound (µM) | % Viability (Normalized) |
| 100 | 5.2 |
| 33.3 | 10.1 |
| 11.1 | 25.8 |
| 3.7 | 48.9 |
| 1.2 | 75.3 |
| 0.4 | 90.1 |
| 0.1 | 95.6 |
| 0.04 | 98.2 |
| 0.01 | 99.5 |
| 0 (Vehicle) | 100 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound targeting the PI3K/AKT/mTOR pathway.
Experimental Workflow Diagram
Caption: General workflow for optimizing this compound concentration in a cell-based assay.
References
Technical Support Center: Investigating Off-Target Effects of Novel Therapeutic Agents
Disclaimer: The specific identifier "TASP0433864" did not correspond to any publicly available information at the time of this search. Therefore, this technical support center provides a generalized framework and best practices for investigating the off-target effects of a novel therapeutic agent, which researchers can adapt for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the investigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a therapeutic agent with molecular targets other than the intended primary target. These interactions can lead to undesired biological consequences, ranging from minor side effects to serious toxicity. A major concern is that off-target effects can compromise the safety and efficacy of a drug candidate, potentially leading to failure in later stages of drug development.
Q2: How can we predict potential off-target effects in silico?
A2: In silico methods are computational approaches used to predict potential off-target interactions. These methods are valuable for early-stage assessment and hypothesis generation.
-
Sequence and Structural Homology: One common approach is to compare the primary amino acid sequence or the three-dimensional structure of the intended target with other proteins in the human proteome. Proteins with high similarity in the drug-binding site are more likely to be potential off-targets.
-
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can be used to screen large databases of protein structures to identify potential off-targets that can accommodate the pharmacophore of the compound.
-
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. By docking the compound of interest against a panel of known protein structures, potential off-target interactions can be identified based on binding affinity scores.
It is crucial to remember that in silico predictions require experimental validation.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with the known function of the primary target.
This common issue suggests the presence of one or more off-targets. The following steps can help troubleshoot this observation.
Troubleshooting Workflow:
Interpreting unexpected results with TASP0433864
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0433864. Our aim is to help you interpret unexpected results and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the Pathogen Resistance Signaling Pathway (PRSP). By inhibiting KX, this compound is expected to block the downstream signaling cascade that leads to the expression of pathogen resistance genes, such as Gene Y.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: In which cell lines has this compound been validated?
A3: this compound has been validated in a range of human cell lines, including but not limited to, A549, HeLa, and MCF7 cells. Efficacy may vary depending on the endogenous expression levels of Kinase X.
Troubleshooting Guide
Issue 1: No significant downregulation of Gene Y expression is observed after this compound treatment.
This is a common issue that can arise from several factors. Below is a step-by-step guide to help you troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected results with this compound.
Possible Cause & Solution
-
Degraded Compound:
-
Solution: Ensure that this compound has been stored correctly. Prepare fresh stock solutions and repeat the experiment.
-
-
Suboptimal Cell Health:
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the cells are healthy and not under stress from other factors.
-
-
Low Target Expression:
-
Solution: Verify the expression of Kinase X in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
-
-
Incorrect Dosing or Incubation Time:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be non-toxic.
If you observe unexpected cell death, consider the following possibilities:
Possible Cause & Solution
-
Off-Target Effects:
-
Solution: this compound may have off-target effects at higher concentrations. We recommend performing a kinase panel screen to identify potential off-target interactions.
-
-
Solvent Toxicity:
-
Solution: Ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells.
-
-
Contamination:
-
Solution: Check your cell culture for any signs of microbial contamination.
-
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value | Cell Line |
| IC50 (Kinase X) | 15 nM | A549 |
| EC50 (Gene Y Expression) | 50 nM | A549 |
| CC50 (Cytotoxicity) | >10 µM | A549 |
Experimental Protocols
Protocol: Measuring Gene Y Expression using qPCR
-
Cell Seeding: Seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for Gene Y and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of Gene Y using the ΔΔCt method.
Signaling Pathway
The diagram below illustrates the hypothesized signaling pathway in which this compound acts.
Caption: Hypothesized mechanism of action of this compound in the PRSP.
TASP0433864 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TASP0433864.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: Solid this compound should be stored at +4°C.
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to prepare stock solutions in either DMSO or ethanol. For detailed calculations based on the product's molecular weight (329.39), refer to the supplier's technical data sheet.
Q3: What is the solubility of this compound in common solvents?
A: The maximum solubility of this compound is 100 mM in DMSO and 20 mM in ethanol.
Q4: How should I store stock solutions of this compound?
A: For optimal stability, it is best practice to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. For short-term storage, solutions can be kept at +4°C, but for no longer than a few days.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon thawing | The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared solutions or properly stored single-use aliquots. Perform a quality control check of your compound if degradation is suspected. |
| Difficulty dissolving the compound | The incorrect solvent may be in use, or the compound may require sonication for complete dissolution. | Ensure you are using a recommended solvent such as DMSO or ethanol. Gentle warming and sonication can aid in dissolution. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Unit | Source |
| Molecular Weight | 329.39 | g/mol | |
| Purity | ≥98 | % (HPLC) | |
| Solubility | |||
| DMSO | 100 | mM | |
| Ethanol | 20 | mM | |
| Storage | |||
| Solid | +4 | °C |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh out a specific mass of this compound (e.g., 1 mg).
-
Calculating Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) For 1 mg of this compound (MW = 329.39) to make a 10 mM (0.01 M) solution: Volume (L) = 0.001 g / (329.39 g/mol * 0.01 mol/L) = 0.0003036 L = 0.304 mL
-
Dissolution: Add 0.304 mL of high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visual Workflows
Caption: Workflow for handling and storage of this compound.
Caption: Troubleshooting guide for compound precipitation.
How to prevent TASP0433864 precipitation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of TASP0433864 in solution.
Troubleshooting Guide
Issue: My this compound has precipitated out of solution. What should I do?
Precipitation of this compound can occur for several reasons, primarily related to solvent choice, concentration, and storage conditions. Follow these troubleshooting steps to resolve the issue.
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating a stock solution of this compound is DMSO, in which it has a high solubility. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO before further dilution.
Q2: I observed precipitation after diluting my DMSO stock solution in an aqueous buffer. Why did this happen and how can I prevent it?
A2: This is a common issue known as "solvent-shifting" precipitation. This compound is significantly less soluble in aqueous solutions than in DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution.
Prevention Strategies:
-
Lower the Final Concentration: Ensure the final concentration in your aqueous buffer is well below the solubility limit.
-
Use a Co-solvent: Consider using a small percentage of a co-solvent like ethanol (B145695) in your final aqueous solution, as this compound has some solubility in it.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock into a small volume of your aqueous buffer first, ensuring it stays in solution, before adding it to the final volume.
-
Gentle Mixing: Ensure thorough but gentle mixing during dilution to avoid localized high concentrations that can initiate precipitation.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can influence solubility. While specific data for this compound is not provided, many compounds are less soluble at lower temperatures. If you are working with cold buffers or storing solutions at 4°C or below, this could contribute to precipitation.
Recommendations:
-
Room Temperature Dilutions: Perform dilutions at room temperature unless the experimental protocol dictates otherwise.
-
Equilibration: Allow solutions to equilibrate to the experimental temperature before use.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: this compound should be stored at +4°C.
Q: What is the maximum concentration of this compound in DMSO and ethanol?
A: The maximum concentration in DMSO is 100 mM (32.94 mg/mL) and in ethanol is 20 mM (6.59 mg/mL).
Q: How do I prepare a stock solution of this compound?
A: A detailed protocol for preparing stock solutions is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 32.94 | 100 |
| Ethanol | 6.59 | 20 |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 329.39 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.29 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound. For 3.29 mg, you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage, +4°C is acceptable.
Visualizations
Workflow for Preparing and Using this compound Solution
Caption: Workflow for preparing a this compound stock solution and subsequent dilution for experimental use.
Troubleshooting TASP0433864 delivery in animal studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the delivery of TASP0433864 in animal studies. Given that this compound is an investigational compound, this guide is based on common challenges observed with novel small molecules in preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Solubility and Vehicle Formulation
Q: I am observing precipitation of this compound in my vehicle solution. How can I improve its solubility for in vivo administration?
A: Precipitation is a common issue for hydrophobic small molecules. A systematic approach to vehicle selection is crucial.
-
Initial Assessment: Start by assessing the physicochemical properties of this compound, particularly its pKa and logP, to predict its solubility characteristics.
-
Vehicle Screening: Test the solubility of this compound in a panel of common, well-tolerated vehicles. A suggested screening panel is provided in Table 1.
-
Co-solvents and Surfactants: If solubility in simple aqueous vehicles is low, consider using co-solvents or surfactants. However, be mindful of their potential toxicity in the chosen animal model. For example, while DMSO is a powerful solvent, its concentration should typically be kept below 10% for intravenous (IV) administration and below 25% for intraperitoneal (IP) injection to avoid toxicity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly enhance solubility. Ensure the final pH is within a physiologically tolerable range for the route of administration.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can be used to encapsulate hydrophobic drugs and improve their aqueous solubility.
A logical workflow for troubleshooting solubility issues is presented below.
Issue 2: Inconsistent Efficacy or High Variability in Animal Studies
Q: I am seeing highly variable responses to this compound in my animal cohort, leading to inconsistent efficacy data. What could be the cause?
A: High variability can stem from several factors, from the formulation itself to the experimental procedure.
-
Formulation Stability: Ensure that your formulation is stable throughout the duration of the study. A seemingly dissolved compound might be forming micro-precipitates over time. It is recommended to prepare fresh formulations daily or validate the stability of a batch over a defined period.
-
Dosing Accuracy: Verify the accuracy of your dosing procedure. For oral gavage, ensure the gavage needle is correctly placed. For injections, confirm the correct volume is being administered and check for any leakage from the injection site.
-
Pharmacokinetics (PK): The observed variability might be due to inconsistent drug exposure. A pilot pharmacokinetic study is highly recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. Key parameters to assess are Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Animal Health and Stress: Ensure all animals are healthy and properly acclimatized. Stress can significantly impact physiological parameters and drug metabolism.
The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit. Understanding the target pathway is crucial for designing appropriate pharmacodynamic biomarker assays to confirm target engagement and correlate it with efficacy.
Data and Protocols
Data Presentation
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle | Solubility at 25°C (mg/mL) | Observations |
| Saline (0.9% NaCl) | < 0.1 | Insoluble, visible precipitate |
| 5% Dextrose in Water (D5W) | < 0.1 | Insoluble, visible precipitate |
| 10% DMSO / 90% Saline | 1.5 | Clear solution, stable for 4 hours |
| 10% DMSO / 40% PEG400 / 50% Saline | 5.2 | Clear solution, stable for 24 hours |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) | 8.0 | Clear solution, may be viscous |
| Corn Oil | 12.5 | Suspension, requires sonication |
Experimental Protocols
Protocol 1: Vehicle Formulation Screening
-
Objective: To determine the optimal vehicle for in vivo delivery of this compound.
-
Materials: this compound powder, a panel of vehicles (see Table 1), microcentrifuge tubes, vortex mixer, sonicator, analytical balance.
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 2 mg) into several microcentrifuge tubes.
-
Add a small, precise volume of each test vehicle to the tubes to create a high-concentration stock (e.g., 100 µL to make a 20 mg/mL mixture).
-
Vortex each tube vigorously for 2 minutes.
-
Sonicate for 15 minutes in a water bath to aid dissolution.
-
Visually inspect for any undissolved particles.
-
If precipitate is present, add an additional volume of the vehicle, vortex, and sonicate again. Repeat until the compound is fully dissolved or it is clear that it will not dissolve at a reasonable concentration.
-
Once a clear solution is achieved, let it stand at room temperature for 4 hours and observe for any signs of precipitation.
-
The vehicle that dissolves the required concentration of this compound and remains stable is selected for further in vivo tolerability testing.
-
Protocol 2: Pilot Pharmacokinetic (PK) Study
-
Objective: To determine the basic pharmacokinetic profile of this compound in the selected animal model.
-
Materials: this compound formulation, naive animals (e.g., mice or rats), dosing equipment (syringes, gavage needles), blood collection supplies (e.g., EDTA-coated tubes), centrifuge, analytical equipment for bioanalysis (e.g., LC-MS/MS).
-
Procedure:
-
Acclimatize animals for at least 3 days prior to the study.
-
Administer a single dose of the this compound formulation via the intended clinical route (e.g., oral gavage, IV injection).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in each plasma sample using a validated bioanalytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
The following diagram outlines the logical relationship between the PK/PD (Pharmacokinetics/Pharmacodynamics) and efficacy studies.
Technical Support Center: TASP0433864 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists minimize variability in experiments involving TASP0433864, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] As a PAM, it does not activate the mGlu2 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This leads to a potentiation of the natural signaling cascade initiated by glutamate binding.
Q2: What are the primary signaling pathways affected by this compound?
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[2][3] Activation of this pathway by glutamate, and potentiation by this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This can influence various downstream cellular processes.
Q3: In what types of experimental models is this compound typically used?
This compound is primarily used in preclinical research, particularly in animal models of neuropsychiatric and neurological disorders. It has been investigated for its potential antipsychotic and neuroprotective effects. Common in vivo models include those assessing locomotor activity changes induced by substances like ketamine or methamphetamine.[1] In vitro, it is studied in cell lines expressing the mGlu2 receptor to characterize its modulatory effects on receptor signaling.
Q4: What are the key technical details for this compound?
Here are the key technical specifications for this compound:
| Property | Value | Reference |
| Molecular Weight | 329.39 | [1] |
| Formula | C18H23N3O3 | [1] |
| CAS Number | 1431980-60-7 | [1] |
| EC50 (human mGlu2) | 199 nM | [1] |
| EC50 (rat mGlu2) | 206 nM | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., cAMP Measurement)
Issue 1: High variability in cAMP assay results between wells or experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for simultaneous seeding of multiple wells. Optimize cell seeding density to be within the linear range of the assay. |
| Variable Agonist/PAM Concentration | Prepare fresh dilutions of glutamate (or other agonists) and this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate if edge effects are suspected. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Use a timer and ensure all plates are incubated for the same duration. For kinetic studies, use an automated plate reader to take measurements at precise intervals. |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before the experiment. |
Issue 2: No or low potentiation effect of this compound observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Determine the EC20-EC50 of the agonist (e.g., glutamate) in your specific cell line and use this concentration to sensitize the receptor for PAM activity. |
| Incorrect Assay Buffer | Ensure the assay buffer composition is appropriate for the cell type and does not interfere with the assay reagents. |
| Degraded this compound | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (e.g., at -20°C or -80°C in small aliquots). |
| Low mGlu2 Receptor Expression | Verify the expression of the mGlu2 receptor in your cell line using techniques like Western blot or qPCR. |
In Vivo Animal Experiments (e.g., Locomotor Activity)
Issue 1: High variability in locomotor activity data between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. Use appropriate injection techniques (e.g., intraperitoneal, subcutaneous) and volumes based on body weight. |
| Stress and Acclimatization | Acclimate animals to the experimental room and testing chambers for a sufficient period before starting the experiment. Handle animals gently to minimize stress. |
| Environmental Factors | Maintain consistent lighting, temperature, and noise levels in the experimental room. |
| Animal Health and Genetics | Use animals of the same age, sex, and genetic background. Monitor animal health throughout the study. |
Issue 2: Lack of expected effect of this compound on ketamine-induced hyperlocomotion.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosing of this compound | Perform a dose-response study to determine the optimal dose of this compound in your specific animal model and behavioral paradigm. |
| Incorrect Timing of Injections | Optimize the pre-treatment time for this compound before the administration of ketamine. |
| Metabolism and Bioavailability | Consider the pharmacokinetic properties of this compound. The route of administration may need to be optimized. |
| Habituation to the Test Environment | Ensure that the locomotor response is due to the pharmacological agent and not novelty-induced activity by properly habituating the animals. |
Experimental Protocols
While a specific, detailed protocol for a this compound experiment is not publicly available, the following provides a generalized, yet detailed, methodology for a common in vitro assay used to characterize mGlu2 PAMs.
Generalized Protocol: In Vitro cAMP Assay for mGlu2 PAM Activity
Objective: To determine the potency and efficacy of this compound in potentiating glutamate-induced inhibition of cAMP production in a cell line expressing the human mGlu2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human mGlu2 receptor
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
L-Glutamic acid
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque microplates
Methodology:
-
Cell Culture and Seeding:
-
Culture the mGlu2-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Seed the cells into the microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach for a few hours or overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for testing (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of L-glutamic acid in water or an appropriate buffer. Dilute to the pre-determined EC20 concentration in assay buffer.
-
Prepare a solution of forskolin (to stimulate adenylyl cyclase) and IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in assay buffer.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add the this compound dilutions to the respective wells.
-
Add the EC20 concentration of L-glutamic acid to all wells (except for the basal control).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes).
-
Add the forskolin/IBMX solution to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for another pre-determined time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum potentiation (efficacy) of this compound.
-
Visualizations
mGlu2 Receptor Signaling Pathway
Caption: Signaling pathway of the mGlu2 receptor modulated by this compound.
Experimental Workflow: In Vitro cAMP Assay
Caption: Workflow for a typical in vitro cAMP assay to assess this compound activity.
References
- 1. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of monoamine depletion on the ketamine-induced locomotor activity of preweanling, adolescent, and adult rats: sex and age differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
Technical Support Center: TASP0433864 Vehicle Control for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing TASP0433864 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4] As a PAM, it does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor that is negatively coupled to adenylyl cyclase, and its activation typically leads to a reduction in glutamate release in overactive circuits.[1]
Q2: What are the solubility characteristics of this compound?
A2: this compound is known to have limited aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. This characteristic necessitates careful vehicle selection and formulation for in vivo administration to ensure consistent and accurate dosing.
Q3: How do I choose an appropriate vehicle for this compound in my in vivo study?
A3: The selection of a vehicle is critical and depends on the route of administration, the desired dose, and the specific animal model. For poorly water-soluble compounds like this compound, a multi-component vehicle system is often required. A common approach is to use a primary organic solvent to dissolve the compound, followed by dilution with a surfactant and a physiologically compatible carrier.
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: While this compound is selective for mGluR2, researchers should always consider the possibility of off-target effects, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to account for any potential non-specific effects of the compound or the vehicle.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or administration.
Possible Causes:
-
Low Solubility: The concentration of this compound may be too high for the chosen vehicle.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound.
-
Incorrect Solvent Order: The order in which vehicle components are mixed can impact the final formulation's stability.
-
pH Shift: Changes in the pH of the solution can affect the solubility of the compound.
Solutions:
-
Optimize Vehicle Composition: Experiment with different ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80) to improve solubility.
-
Gentle Heating and Sonication: Gently warm the solution or use a sonicator to aid in dissolution. Be cautious to avoid compound degradation.
-
Sequential Mixing: Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) before adding aqueous components.
-
Maintain Temperature: Prepare and administer the formulation at a consistent, controlled temperature.
-
Prepare Fresh: Formulations should be prepared fresh before each experiment to minimize the risk of precipitation over time.
Issue 2: Inconsistent or unexpected results in vivo.
Possible Causes:
-
Inaccurate Dosing: Due to precipitation or poor formulation, the actual administered dose may vary.
-
Vehicle-Induced Effects: The vehicle itself may have biological effects that confound the results.[5][6]
-
Route of Administration: The chosen route may not provide optimal bioavailability for the target tissue.
-
Animal Handling Stress: Stress from handling and injection can influence physiological responses.
Solutions:
-
Ensure Homogeneity: Vigorously vortex or mix the formulation before each administration to ensure a homogenous suspension.
-
Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between the effects of this compound and the vehicle itself.
-
Pilot Study for Route of Administration: Conduct a pilot study to compare different administration routes (e.g., intraperitoneal, oral gavage) and determine the most effective one for your experimental model.
-
Refine Animal Handling Techniques: Use proper and consistent animal handling and administration techniques to minimize stress.
Issue 3: Injection site reactions in animals.
Possible Causes:
-
High Concentration of Organic Solvents: High percentages of DMSO or other organic solvents can cause local irritation.
-
Non-physiological pH: The pH of the formulation may be outside the physiological range.
-
Particulate Matter: Undissolved compound can cause irritation at the injection site.
Solutions:
-
Minimize Organic Solvent Concentration: Use the lowest possible concentration of organic solvents required to keep the compound in solution. A general recommendation for in vivo injections is to keep the DMSO concentration below 10%.[7]
-
pH Adjustment: If possible, adjust the pH of the final formulation to be close to physiological pH (7.2-7.4).
-
Ensure Complete Dissolution: Visually inspect the solution for any particulate matter before administration. If necessary, filter the solution using a sterile syringe filter.
-
Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.
Experimental Protocols
Vehicle Preparation Protocol (Example for Intraperitoneal Injection)
This protocol provides a starting point for preparing a vehicle for this compound. The final concentrations may need to be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile tube, dissolve the this compound in a small volume of DMSO. For example, to prepare a final vehicle with 10% DMSO, you would first dissolve the compound in this 10% volume.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.
-
Add Tween 80 to the solution. A common final concentration is 5-10%.
-
Vortex thoroughly to ensure the Tween 80 is well mixed.
-
Slowly add the sterile 0.9% saline to reach the final desired volume, while continuously vortexing or mixing.
-
Visually inspect the final formulation for any signs of precipitation.
Example Final Vehicle Composition:
-
10% DMSO
-
10% Tween 80
-
80% Sterile 0.9% Saline
Note: Always prepare the vehicle fresh on the day of the experiment. The stability of this compound in this formulation should be determined empirically if it is to be stored.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 32.94 | 100 |
| Ethanol | 6.59 | 20 |
Table 2: Example Vehicle Compositions for Poorly Soluble Compounds
| Vehicle Component | Concentration Range (%) | Purpose |
| DMSO | 5 - 20 | Primary organic solvent |
| PEG300/PEG400 | 20 - 40 | Co-solvent |
| Tween 80 | 5 - 15 | Surfactant/Emulsifier |
| Saline/Water | 30 - 70 | Diluent/Carrier |
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decrea... - ChEMBL [ebi.ac.uk]
- 4. The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Assessing Brain Penetrance of Novel Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the brain penetrance of investigational compounds like TASP0433864.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the brain penetrance of a new compound?
A1: The initial assessment typically involves a combination of in silico predictions, in vitro assays, and in vivo studies. Computational models can predict physicochemical properties conducive to crossing the blood-brain barrier (BBB), such as low molecular weight, high lipophilicity, and a low number of hydrogen bond donors and acceptors. In vitro models, such as parallel artificial membrane permeability assays (PAMPA) and cell-based assays using brain endothelial cells, provide initial estimates of permeability.[1] Subsequent in vivo studies in animal models are crucial to determine the actual brain exposure.
Q2: How is brain penetrance quantified and what are the key metrics?
A2: Brain penetrance is typically quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). Kp,uu is considered the gold standard as it represents the partitioning of the pharmacologically active, unbound drug into the brain. A Kp,uu value greater than 0.3 is often considered indicative of good brain penetration for centrally acting drugs.
Q3: What are the common reasons for poor brain penetrance of a compound?
A3: Poor brain penetrance can be attributed to several factors:
-
Physicochemical Properties: High molecular weight, low lipophilicity, and a high number of hydrogen bonds can limit passive diffusion across the BBB.
-
Efflux Transporters: The compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[2]
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
-
Metabolism: The compound may be rapidly metabolized in the brain or at the BBB.
Q4: What is the role of efflux transporters in limiting brain penetrance?
A4: Efflux transporters, such as P-glycoprotein (P-gp), are a major obstacle for many drugs targeting the central nervous system (CNS).[3] Located on the luminal side of brain endothelial cells, they actively transport a wide range of substrates from the brain back into the bloodstream, thereby limiting their CNS exposure.[3] Assessing if a compound is a substrate of these transporters is a critical step in development.
Troubleshooting Guide
Issue 1: Low brain-to-plasma (Kp) ratio in in vivo studies.
| Possible Cause | Troubleshooting Steps |
| High plasma protein binding | Determine the unbound fraction of the compound in plasma (fu,p) and brain tissue (fu,brain). Calculate the unbound brain-to-plasma ratio (Kp,uu) to assess true brain partitioning. |
| Active efflux by transporters like P-gp | Conduct in vitro transporter assays (e.g., using Caco-2 or MDCK cells expressing P-gp). Perform in vivo studies using P-gp knockout animals or co-administration with a P-gp inhibitor to confirm. |
| Poor intrinsic permeability | Re-evaluate the physicochemical properties of the compound. Consider chemical modifications to improve lipophilicity or reduce hydrogen bonding capacity. |
| Rapid metabolism in the brain | Investigate the metabolic stability of the compound in brain homogenates or microsomes. |
Issue 2: Discrepancy between in vitro permeability and in vivo brain exposure.
| Possible Cause | Troubleshooting Steps |
| In vitro model limitations | In vitro models may not fully replicate the complexity of the in vivo BBB, including the presence of all relevant transporters and metabolic enzymes.[1] |
| In vivo clearance mechanisms | The compound might be subject to rapid clearance in vivo through metabolism or excretion, which is not captured by simple in vitro permeability assays. |
| Inaccurate in vitro-in vivo correlation | Re-evaluate the parameters used for correlation and consider more sophisticated pharmacokinetic modeling. |
Experimental Protocols
Protocol 1: In Vivo Brain Penetrance Assessment in Mice
-
Animal Model: Utilize wild-type mice (e.g., C57BL/6). For investigating efflux transporter involvement, use P-gp knockout mice (e.g., Mdr1a/1b knockout).
-
Compound Administration: Administer the test compound intravenously (IV) or intraperitoneally (IP) at a defined dose.[4]
-
Sample Collection: At predetermined time points, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular compound.[4][5]
-
Sample Processing: Separate plasma from blood. Homogenize the brain tissue.
-
Bioanalysis: Determine the concentration of the compound in plasma and brain homogenate using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the Kp value by dividing the brain concentration by the plasma concentration at each time point. If unbound fractions are known, calculate Kp,uu.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing permeability using a cell-based model.
-
Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3 or bEnd.3) on a semipermeable Transwell insert to form a monolayer.[1]
-
Assay Initiation: Add the test compound to the apical (luminal) chamber of the Transwell system.
-
Sample Collection: At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Data Presentation
Table 1: Hypothetical Brain Penetrance Data for this compound
| Parameter | Value | Interpretation |
| Molecular Weight | 450 g/mol | Within a favorable range for BBB penetration. |
| LogP | 2.8 | Indicates good lipophilicity. |
| Kp (in vivo, mouse) | 0.1 | Low brain-to-plasma ratio. |
| fu,plasma | 0.05 | High plasma protein binding. |
| fu,brain | 0.1 | Moderate brain tissue binding. |
| Kp,uu | 0.2 | Indicates that brain penetration is limited by factors other than just plasma protein binding. |
Table 2: Hypothetical In Vitro Permeability and Efflux Data for this compound
| Assay | Result | Interpretation |
| Caco-2 Papp (A to B) | 1.0 x 10⁻⁶ cm/s | Low to moderate permeability. |
| Caco-2 Papp (B to A) | 5.0 x 10⁻⁶ cm/s | High basolateral to apical transport. |
| Efflux Ratio (Papp B-A / Papp A-B) | 5.0 | Suggests active efflux, likely by P-gp. |
Visualizations
Caption: A typical experimental workflow for assessing the brain penetrance of a novel compound.
Caption: The interplay between passive diffusion and active efflux at the blood-brain barrier.
References
- 1. Development of a Blood-Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system distributional kinetics of selected histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TASP0433864 and Other mGlu2/3 Receptor Agonists for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TASP0433864, a novel positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), with other mGlu2/3 receptor agonists. The information is curated to assist researchers in selecting the appropriate pharmacological tools for preclinical studies in neuropsychiatric disorders.
Introduction to mGlu2/3 Receptor Modulation
Metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3) are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. Their activation generally leads to a decrease in glutamate release, making them attractive targets for treating conditions characterized by glutamate excitotoxicity, such as schizophrenia and anxiety. Pharmacological agents targeting these receptors can be broadly categorized into orthosteric agonists, which bind to the same site as the endogenous ligand glutamate, and positive allosteric modulators (PAMs), which bind to a different site on the receptor to enhance the effect of glutamate. This compound is a selective mGlu2 PAM, offering a distinct mechanism of action compared to traditional orthosteric agonists that typically target both mGlu2 and mGlu3 receptors.
Comparative Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and a selection of other mGlu2/3 receptor agonists. Data has been compiled from various preclinical studies. It is important to note that direct comparisons may be limited as experimental conditions can vary between studies.
In Vitro Potency and Binding Affinity
| Compound | Type | Target(s) | Assay | Species | Potency (EC50/IC50) | Binding Affinity (Ki) |
| This compound | mGlu2 PAM | mGlu2 | GTPγS | Human | 199 nM | Not Reported |
| GTPγS | Rat | 206 nM | Not Reported | |||
| LY404039 | Orthosteric Agonist | mGlu2/3 | Radioligand Binding | Human | Not Applicable | 149 nM (mGlu2), 92 nM (mGlu3)[1] |
| cAMP Formation | Human | Potent Inhibition | Not Reported[1] | |||
| JNJ-40411813 | mGlu2 PAM | mGlu2 | GTPγS | Human | 147 nM | Not Reported |
| Ca2+ Mobilization | Human | 64 nM | Not Reported | |||
| LY354740 | Orthosteric Agonist | mGlu2/3 | Radioligand Binding | Not Specified | Not Applicable | Not Reported |
| LY379268 | Orthosteric Agonist | mGlu2/3 | Not Specified | Not Specified | More potent than LY354740 | Not Reported[2] |
Preclinical In Vivo Efficacy in Models of Psychosis
| Compound | Animal Model | Behavioral Endpoint | Species | Effective Dose Range |
| This compound | Ketamine-induced hyperlocomotion | Locomotor Activity | Mouse | Significantly inhibited |
| Methamphetamine-induced hyperlocomotion | Locomotor Activity | Rat | Significantly inhibited | |
| LY404039 | Amphetamine-induced hyperlocomotion | Locomotor Activity | Rat | 3-30 mg/kg[3] |
| Phencyclidine-induced hyperlocomotion | Locomotor Activity | Rat | 10 mg/kg[3] | |
| Conditioned Avoidance Responding | Avoidance Behavior | Rat | 3-10 mg/kg[3] | |
| JNJ-40411813 | Phencyclidine-induced hyperlocomotion | Locomotor Activity | Mouse | Inhibited |
| Scopolamine-induced hyperlocomotion | Locomotor Activity | Mouse | Inhibited | |
| Conditioned Avoidance Responding | Avoidance Behavior | Rat | Inhibited |
Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Cmax | Tmax | Oral Bioavailability (%) |
| JNJ-40411813 | Rat (fed) | p.o. | 938 ng/mL | 0.5 h | 31% |
| LY404039 | Not Specified | Not Specified | Higher plasma exposure than LY354740 | Not Specified | Better than LY354740[1] |
Signaling Pathways and Experimental Workflows
mGlu2/3 Receptor Signaling Pathway
Activation of mGlu2/3 receptors, which are coupled to the inhibitory G-protein Gαi/o, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).
Caption: Canonical signaling pathway of mGlu2/3 receptors.
Experimental Workflow for In Vitro Characterization
The in vitro potency and binding affinity of mGlu2/3 receptor modulators are typically assessed using radioligand binding and functional assays such as GTPγS binding assays.
Caption: Workflow for in vitro characterization of mGlu2/3 modulators.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., mGlu2 or mGlu3) are prepared from cultured cells or brain tissue through homogenization and centrifugation.[3]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]LY341495) and varying concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away with ice-cold buffer.[3]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
GTPγS Binding Assay (General Protocol)
This functional assay measures G-protein activation following receptor stimulation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the G-protein coupled receptor of interest are prepared.[4]
-
Assay Buffer: The buffer typically contains GDP to ensure G-proteins are in an inactive state at baseline.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (agonist or PAM) and a fixed concentration of [35S]GTPγS, a non-hydrolyzable analog of GTP. For PAMs, a sub-maximal concentration of an orthosteric agonist is also included.[4]
-
Separation: The reaction is stopped by rapid filtration, and unbound [35S]GTPγS is washed away.[4]
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunit of the G-protein is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This is a widely used animal model to assess the antipsychotic potential of novel compounds.
-
Animals: Male mice or rats are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period before drug administration.
-
Drug Administration: The test compound (e.g., this compound or LY404039) or vehicle is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
PCP Challenge: After a specific pretreatment time, animals are challenged with a psychostimulant dose of PCP (e.g., 3-10 mg/kg, s.c.).[3]
-
Locomotor Activity Recording: Immediately after the PCP challenge, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) using automated activity monitors.
-
Data Analysis: The locomotor activity data are analyzed to determine if the test compound significantly attenuates the hyperlocomotion induced by PCP compared to the vehicle-treated group.
Conditioned Avoidance Responding (CAR) in Rats
The CAR model is another established behavioral assay for predicting antipsychotic efficacy.
-
Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock), is used.
-
Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. A failure to move results in the delivery of the foot shock, which can be escaped by moving to the other compartment.
-
Testing: Once the rats are trained to a stable level of avoidance, they are treated with the test compound or vehicle before being placed in the shuttle box for a test session.
-
Data Collection: The number of avoidance responses (moving during the CS), escape responses (moving during the US), and escape failures (not moving during the US) are recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively reduces the number of avoidance responses without significantly increasing escape failures, which would indicate motor impairment.[5]
Conclusion
This compound, as a selective mGlu2 PAM, represents a more targeted approach to modulating glutamatergic neurotransmission compared to broad-spectrum mGlu2/3 orthosteric agonists. The preclinical data suggest that both this compound and orthosteric agonists like LY404039 show promise in animal models predictive of antipsychotic activity. The choice between a selective PAM and a broader agonist will depend on the specific research question and the desired pharmacological profile. The detailed experimental protocols provided in this guide should aid in the design of future studies to further elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu(2) receptor-mediated modulation of conditioned avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TASP0433864 and First-Generation mGluR Modulators for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulator (PAM), TASP0433864, with key first-generation mGluR modulators. The information presented is intended to aid researchers in selecting appropriate pharmacological tools and to provide a comparative context for drug development efforts targeting mGluRs for neuropsychiatric disorders such as schizophrenia.
Executive Summary
This compound is a potent and selective positive allosteric modulator of the mGluR2, a key receptor implicated in the pathophysiology of schizophrenia due to its role in modulating excessive glutamatergic neurotransmission.[1] Unlike first-generation mGluR modulators, which often included orthosteric agonists with limited selectivity and poor pharmacokinetic profiles, this compound represents a more refined approach to targeting this receptor class. This guide presents a detailed comparison of this compound with seminal first-generation compounds, highlighting differences in potency, selectivity, mechanism of action, and pharmacokinetic properties. The supporting experimental data and detailed protocols are provided to facilitate informed decision-making in research and development.
Data Presentation: Quantitative Comparison of mGluR Modulators
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and selected first-generation mGluR modulators.
Table 1: In Vitro Pharmacology
| Compound | Target(s) | Modality | Potency (EC₅₀/IC₅₀, nM) | Selectivity Profile |
| This compound | mGluR2 | PAM | 199 (human), 206 (rat)[1] | Negligible activity at mGluR3 and other mGluRs.[1] |
| LY354740 | mGluR2/3 | Orthosteric Agonist | mGluR2: 5.1, mGluR3: 24.3 | Group II selective; no activity at Group I or III mGluRs. |
| MPEP | mGluR5 | NAM | 36 | Highly selective for mGluR5 over other mGluRs. |
| CPCCOEt | mGluR1 | NAM | 6,500 | Selective for mGluR1; no activity at mGluR2, 4a, 5a, 7b, 8a up to 100 µM. |
| (1S,3R)-ACPD | Group I/II mGluRs | Orthosteric Agonist | mGluR2: 5,000, mGluR1: 42,000, mGluR5: 15,000 | Non-selective agonist for Group I and II mGluRs. |
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Brain-to-Plasma Ratio (Kp) | Key Pharmacokinetic Features |
| This compound | Data not publicly available. | Data not publicly available. | Preclinical studies indicate CNS penetration and efficacy after systemic administration. |
| LY354740 | Poor | ~0.1 | Low oral bioavailability necessitated the development of prodrugs like LY544344.[2] |
| MPEP | Good | ~1.5-2.0 | Centrally active following systemic administration. |
| CPCCOEt | Limited | Low | Poor brain penetration limits its in vivo utility. |
| (1S,3R)-ACPD | Very Low | Negligible | Polar nature restricts brain entry. |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the mGluR subtypes targeted by the compared modulators.
Caption: mGluR2 Signaling Pathway.
Caption: Group I mGluR (mGluR1/5) Signaling Pathway.
Experimental Workflows
The following diagrams outline the general workflows for key in vitro and in vivo experimental procedures cited in this guide.
References
TASP0433864: A Comparative Analysis of its Selectivity for mGlu2 over mGlu3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TASP0433864, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), with other notable mGlu2 selective compounds. The focus of this analysis is to validate the selectivity of this compound for the mGlu2 receptor subtype over the closely related mGlu3 subtype, supported by available experimental data and detailed methodologies.
Comparative Analysis of mGlu2 PAMs
| Compound | Target | Mechanism of Action | mGlu2 Potency (EC50) | mGlu3 Potency (EC50) | Selectivity (mGlu2 vs mGlu3) |
| This compound | mGlu2 | Positive Allosteric Modulator (PAM) | 199 nM (human), 206 nM (rat)[1][2][3] | Not explicitly reported | Reported as selective for mGlu2 |
| LY487379 | mGlu2 | Positive Allosteric Modulator (PAM) | 1.7 µM[1] | >10 µM[1] | > 5.9-fold |
| BINA | mGlu2 | Positive Allosteric Modulator (PAM) | 347.6 nM[4] | Inactive[4] | Highly Selective |
| JNJ-40411813 (ADX71149) | mGlu2 | Positive Allosteric Modulator (PAM) | 147 nM (hmGlu2)[3][5] | Not explicitly reported, but developed as a selective mGlu2 PAM | Reported as selective for mGlu2 |
Key Observations:
-
This compound demonstrates potent activity at the mGlu2 receptor.
-
Alternative compounds like LY487379 and BINA show clear selectivity for mGlu2 over mGlu3, with BINA being particularly notable for its lack of activity at mGlu3.
-
The development of compounds like JNJ-40411813 specifically as selective mGlu2 PAMs underscores the feasibility of achieving high selectivity within this class of molecules.
Signaling Pathways of mGlu2 and mGlu3 Receptors
Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors that share a high degree of sequence homology. They are both coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The diagram below illustrates this canonical signaling cascade and the site of action for a positive allosteric modulator like this compound.
Caption: Signaling pathway for mGlu2/mGlu3 receptors.
Experimental Protocols
The selectivity of compounds like this compound is typically determined through in vitro functional assays. The following are detailed methodologies for two common assays used to assess the potency and selectivity of mGlu2 PAMs.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor of interest.
Objective: To determine the EC50 of a test compound for potentiation of glutamate-induced G-protein activation at mGlu2 and mGlu3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rat mGlu2 or mGlu3 receptors.
-
[³⁵S]GTPγS (radioligand).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compound (e.g., this compound) and Glutamate.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare a reaction mixture containing the cell membranes, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Add varying concentrations of the test compound in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 value.
Calcium Mobilization Assay
This assay is used for Gq-coupled receptors, but can be adapted for Gi/o-coupled receptors like mGlu2/3 by co-expressing a promiscuous G-protein such as Gα16 or a chimeric G-protein.
Objective: To measure the potentiation of glutamate-induced intracellular calcium release by a test compound at mGlu2 and mGlu3 receptors.
Materials:
-
HEK293 cells transiently or stably co-expressing the mGlu receptor of interest and a promiscuous G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compound and Glutamate.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye for 1 hour at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of the test compound followed by a fixed concentration of glutamate.
-
Immediately begin kinetic measurement of the fluorescence intensity over a period of several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the amount of intracellular calcium released. Plot the peak fluorescence response against the concentration of the test compound to calculate the EC50.
Caption: Workflow for determining mGlu2 vs. mGlu3 selectivity.
Conclusion
This compound is a potent positive allosteric modulator of the mGlu2 receptor. While direct quantitative data on its activity at the mGlu3 receptor is not as readily available as for some other mGlu2 PAMs, the existing information and the high degree of selectivity achieved by similar compounds strongly support its characterization as a selective mGlu2 PAM. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the selectivity of this compound and other mGlu2-targeting compounds. The continued development and characterization of selective mGlu2 modulators hold significant promise for advancing our understanding of the roles of this receptor in neurological and psychiatric disorders and for the development of novel therapeutics.
References
- 1. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of TASP0433864 effects in different cell lines
An extensive search for information regarding "TASP0433864" has yielded no specific results. Publicly available scientific literature and databases do not appear to contain information on a compound with this designation.
Consequently, it is not possible to provide a cross-validation of its effects in different cell lines, detail its experimental protocols, or delineate its signaling pathways as requested. The core requirement of comparing its performance with other alternatives is also unachievable without foundational data on the compound itself.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier. It is possible that "this compound" may be an internal development code, a typographical error, or a compound that has not yet been disclosed in public forums.
Should a corrected or alternative designation be available, a comprehensive analysis as per the original request could be pursued. At present, the lack of any discernible data on "this compound" prevents the creation of the requested comparison guide.
An Objective Comparison of NMDA Receptor Antagonists in Preclinical Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of different classes of N-methyl-D-aspartate (NMDA) receptor antagonists. Please note that a search for "TASP0433864" did not yield any specific information in the public domain, suggesting it may be an internal compound identifier or not yet described in scientific literature. This guide therefore focuses on a comparison of well-characterized NMDA receptor antagonists representative of different mechanistic classes.
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system and plays a key role in synaptic plasticity.[1] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[1] NMDA receptor antagonists are a broad class of drugs that inhibit the action of the NMDA receptor.[2] While promising, many have failed in clinical trials due to undesirable side effects.[3] This guide provides a comparative overview of different classes of NMDA receptor antagonists, with a focus on their mechanisms of action and efficacy in a preclinical model of prolonged status epilepticus.
Mechanisms of NMDA Receptor Antagonism
NMDA receptor antagonists can be classified based on their mechanism of action. To be activated, the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[2] This activation opens an ion channel, allowing the influx of Ca2+. Antagonists can interfere with this process at several points:
-
Competitive antagonists bind to the glutamate binding site, directly competing with the endogenous agonist.
-
Glycine antagonists block the binding of the co-agonist glycine.
-
Uncompetitive channel blockers bind to a site within the ion channel itself, typically the PCP binding site, thereby physically occluding the passage of ions.
-
Non-competitive antagonists bind to allosteric sites on the receptor, modulating its function without directly competing with glutamate or glycine.
The following diagram illustrates these different mechanisms of antagonism at the NMDA receptor.
Comparative Efficacy in a Model of Status Epilepticus
A key therapeutic area for NMDA receptor antagonists is the treatment of conditions involving excessive excitotoxicity, such as status epilepticus.[4] A preclinical study directly compared the effectiveness of three different classes of NMDA receptor antagonists in terminating prolonged status epilepticus induced by continuous hippocampal stimulation in an animal model.[4] The antagonists studied were:
-
CPP (3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid): A competitive antagonist.
-
MK-801 (Dizocilpine): An uncompetitive channel blocker.
-
Ifenprodil: A non-competitive antagonist.
The following table summarizes the quantitative data on the efficacy of these compounds in terminating seizures.
| Compound | Class | ED₅₀ (mg/kg) | Maximal Effective Dose (mg/kg) | Seizure Termination within 60 min (at max dose) | Seizure Termination within 300 min (at max dose) |
| MK-801 | Uncompetitive Channel Blocker | 1.4 | 2.0 | 6 out of 10 animals | 6 out of 10 animals |
| CPP | Competitive Antagonist | 6.4 | 15 | 1 out of 9 animals | 6 out of 9 animals |
| Ifenprodil | Non-competitive Antagonist | Not Calculated | 30 | 0 out of 9 animals | 2 out of 7 animals |
Data sourced from a study on prolonged status epilepticus.[4]
The results indicate that the uncompetitive channel blocker, MK-801, was superior in rapidly terminating prolonged experimental status epilepticus compared to the competitive antagonist CPP and the non-competitive antagonist ifenprodil.[4] While CPP and MK-801 showed similar overall efficacy within a 300-minute window, MK-801 acted more quickly.[4] Ifenprodil was found to be the least effective in this particular model.[4]
The workflow for this type of preclinical efficacy study is outlined in the diagram below.
Experimental Protocols
The data presented above was generated from a study with a rigorous experimental protocol designed to assess the anticonvulsant efficacy of different NMDA receptor antagonists.[4]
Model: Prolonged status epilepticus was induced in animal subjects through continuous hippocampal stimulation.[4]
Treatment Administration: After 150 minutes of continuous seizures, the animals were treated with intraperitoneal injections of either one of the NMDA receptor antagonists (CPP, MK-801, or ifenprodil) at varying doses, or a saline control.[4]
Efficacy Determination: The primary endpoint was the termination of seizures, which was monitored and determined using electroencephalogram (EEG) recordings.[4] The effectiveness of the antagonists was evaluated at two time points: within 60 minutes of administration and within 300 minutes of administration.[4]
Dose-Response Analysis: An initial experiment was conducted to determine the most effective anticonvulsant dose for each compound by assessing their ability to terminate the status epilepticus within 300 minutes.[4] This was used to calculate the ED₅₀ for CPP and MK-801 and to identify the maximal effective dose for all three compounds.[4]
Concluding Remarks
The choice of an NMDA receptor antagonist for therapeutic development depends on a variety of factors, including the specific indication, desired speed of action, and potential side-effect profile. The comparative data presented here from a preclinical model of status epilepticus highlights significant differences in efficacy and speed of onset between different classes of NMDA receptor antagonists.[4] Uncompetitive channel blockers like MK-801 may offer advantages in situations requiring rapid cessation of excitotoxic activity.[4] However, it is important to note that many NMDA receptor antagonists, including ketamine and PCP, are also associated with dissociative and psychotomimetic side effects, which has limited their clinical use.[2] Newer compounds, such as esketamine and dextromethorphan (B48470) in combination with bupropion, have been approved for the treatment of depression, indicating that with careful patient selection and dosing, this class of drugs holds significant therapeutic potential.[2][5] Future research will likely focus on developing antagonists with improved side-effect profiles, potentially through targeting specific NMDA receptor subunits or by exploring allosteric modulation.[3]
References
- 1. iipseries.org [iipseries.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical overview of NMDA-R antagonists and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings with TASP0433864
Information regarding TASP0433864 is not publicly available, preventing a comparative analysis of its published findings.
A comprehensive search for the identifier "this compound" in scientific literature and clinical trial databases yielded no specific information for a compound or drug with this designation. The search results did not provide any data on its mechanism of action, molecular targets, or any associated experimental protocols.
This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in public research, a proprietary identifier from a private database, or a possible typographical error. Without publicly accessible data, it is not possible to replicate or compare its findings with other alternatives as requested.
Researchers, scientists, and drug development professionals seeking to evaluate this compound are encouraged to verify the identifier and consult internal or proprietary documentation where this designation might be referenced. Should public data become available, a thorough comparison guide could be developed.
A Comparative Guide: TASP0433864 and Negative Allosteric Modulators of mGlu2
For researchers and professionals in drug development, understanding the nuanced differences between allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2) is crucial for advancing novel therapeutics for neurological and psychiatric disorders. This guide provides an objective comparison between the mGlu2 positive allosteric modulator (PAM), TASP0433864, and representative mGlu2 negative allosteric modulators (NAMs).
Distinguishing this compound (a PAM) from mGlu2 NAMs
The fundamental distinction lies in their opposing effects on the mGlu2 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in regulating synaptic transmission. As a presynaptic autoreceptor, mGlu2 activation typically leads to an inhibition of glutamate release.
This compound , a Positive Allosteric Modulator (PAM) , enhances the receptor's response to the endogenous ligand, glutamate. It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's signaling cascade upon glutamate binding. This leads to a greater inhibition of glutamate release for a given concentration of glutamate.
In contrast, Negative Allosteric Modulators (NAMs) also bind to an allosteric site but produce the opposite effect. They reduce the efficacy of glutamate, thereby inhibiting the receptor's function. This results in a disinhibition of glutamate release, effectively increasing synaptic glutamate levels.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound against several well-characterized mGlu2 NAMs.
Table 1: In Vitro Potency of this compound (mGlu2 PAM)
| Compound | Target | Assay Type | Parameter | Value (nM) | Species |
| This compound | mGlu2 | [35S]GTPγS Binding | EC50 | 199 | Human |
| This compound | mGlu2 | [35S]GTPγS Binding | EC50 | 206 | Rat |
*EC50 (Half-maximal effective concentration) represents the concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response.
Table 2: In Vitro Potency of Selected mGlu2 NAMs
| Compound | Target | Assay Type | Parameter | Value (nM) |
| VU6001966 | mGlu2 | Calcium Mobilization | IC50 | 78 |
| RO4988546 | mGlu2 | [3H]-LY354740 Binding Inhibition | IC50 | 8.7 |
| RO5488608 | mGlu2 | [3H]-LY354740 Binding Inhibition | IC50 | 2.5 |
*IC50 (Half-maximal inhibitory concentration) is the concentration of a NAM that inhibits 50% of the receptor's response to an agonist.
Signaling Pathways and Modulator Action
The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor and the divergent effects of PAMs and NAMs.
A Comparative Analysis of mGlu2 Positive Allosteric Modulators: TASP0433864 and JNJ-40411813
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), TASP0433864 and JNJ-40411813. Both compounds have been investigated for their therapeutic potential in neurological and psychiatric disorders by enhancing the activity of the endogenous ligand, glutamate, at the mGlu2 receptor. This document summarizes their key pharmacological properties, supported by available experimental data, to facilitate an objective evaluation.
Introduction to mGlu2 PAMs
The mGlu2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is predominantly expressed on presynaptic terminals of glutamatergic neurons. Its activation leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in glutamate release. This mechanism makes mGlu2 an attractive target for conditions associated with excessive glutamatergic neurotransmission, such as schizophrenia and anxiety. Positive allosteric modulators offer a promising therapeutic strategy by potentiating the receptor's response to endogenous glutamate, thereby maintaining the natural spatiotemporal patterns of receptor activation.
In Vitro Pharmacological Profile
Both this compound and JNJ-40411813 are potent and selective mGlu2 PAMs. Their in vitro activity has been characterized using various functional assays, primarily [³⁵S]GTPγS binding and intracellular calcium mobilization assays. The following tables summarize the key quantitative data for each compound.
Table 1: In Vitro Potency of this compound and JNJ-40411813 at the mGlu2 Receptor
| Compound | Assay Type | Species | EC₅₀ (nM) | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | 199 | [1][2] |
| [³⁵S]GTPγS Binding | Rat | 206 | [1][2] | |
| JNJ-40411813 | [³⁵S]GTPγS Binding (in presence of 4 µM glutamate) | Human | 147 ± 42 | [3][4] |
| Ca²⁺ Mobilization (in Gα16 cotransfected HEK293 cells) | Human | 64 ± 29 | [3][4] | |
| [³⁵S]GTPγS Binding (on rat brain slices) | Rat | Potentiated glutamate effect | [3][4] | |
| Ca²⁺ Mobilization | Rat | 370 ± 120 | [3] |
Table 2: Selectivity and Off-Target Activity
| Compound | Target | Activity | Notes | Reference |
| This compound | Other mGlu receptors (including mGlu3) | Negligible activity | Highly selective for mGlu2. | [1] |
| Other receptors and transporters | No significant affinity | [1] | ||
| JNJ-40411813 | mGlu2 Receptor PAMs ([³H]JNJ-40068782, [³H]JNJ-46281222) | Displaced | Binds to the PAM site. | [3][4] |
| mGlu2/3 Receptor Antagonist ([³H]LY341495) | Did not displace | Does not bind to the orthosteric glutamate binding site. | [3][4] | |
| Human 5-HT₂ₐ Receptor | Moderate affinity (Kb = 1.1 µM) | A metabolite in rats shows higher in vivo 5-HT₂ₐ occupancy. | [3][4] |
In Vivo Pharmacological Profile
The in vivo effects of this compound and JNJ-40411813 have been evaluated in various rodent models to assess their potential therapeutic efficacy.
Table 3: In Vivo Activity and Pharmacokinetics
| Compound | Animal Model | Effect | Dosage | Reference |
| This compound | Rat and Mouse | Inhibited ketamine- and methamphetamine-induced hyperlocomotion | - | [1] |
| Rat (hippocampal slices) | Potentiated the inhibitory effect of a mGlu2/3 agonist on excitatory postsynaptic potentials | - | [1] | |
| JNJ-40411813 | Rat | Ex vivo mGlu2 receptor occupancy (ED₅₀) | 16 mg/kg (p.o.) | [3][4] |
| Rat | In vivo 5-HT₂ₐ receptor occupancy (ED₅₀) | 17 mg/kg (p.o.) | [3][4] | |
| Rat | Suppressed REM sleep and promoted deep sleep | 3 mg/kg (p.o.) | [3][4] | |
| Rat (fed) | Cₘₐₓ: 938 ng/mL at 0.5 h; Oral bioavailability: 31% | 10 mg/kg (p.o.) | [3] | |
| Mouse | Inhibited spontaneous locomotion | - | [5] |
Signaling Pathway and Experimental Workflow
mGlu2 Receptor Signaling Pathway
Activation of the mGlu2 receptor by glutamate, potentiated by a PAM, initiates a signaling cascade that modulates neuronal excitability. The diagram below illustrates this pathway.
General Experimental Workflow for In Vitro Assays
The characterization of mGlu2 PAMs typically involves a series of in vitro functional assays. The following diagram outlines a general workflow for these experiments.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific proprietary details for the assays conducted on this compound and JNJ-40411813 are not fully available in the public domain, the following sections outline the general methodologies for the key experiments cited.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human or rat mGlu2 receptor (e.g., CHO cells) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
Membrane preparations are incubated in a buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS.
-
The test compound (this compound or JNJ-40411813) is added at various concentrations, typically in the presence of a fixed concentration of glutamate (e.g., the EC₂₀) to assess PAM activity.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Concentration-response curves are generated, and EC₅₀ values are determined using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay is used to measure G-protein activation, particularly for Gq-coupled receptors or, as in the case of Gi/o-coupled receptors like mGlu2, by co-expressing a promiscuous G-protein subunit (e.g., Gα16) that couples the receptor to the phospholipase C pathway, leading to an increase in intracellular calcium.
General Protocol:
-
Cell Culture and Plating:
-
HEK293 cells are co-transfected with the mGlu2 receptor and a promiscuous G-protein alpha subunit like Gα16.
-
Cells are plated in multi-well plates (e.g., 96- or 384-well) and allowed to adhere.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The test compound is added at various concentrations, followed by the addition of glutamate.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured in real-time.
-
-
Data Analysis:
-
The increase in fluorescence over baseline is calculated.
-
Concentration-response curves are plotted, and EC₅₀ values are determined.
-
Conclusion
Both this compound and JNJ-40411813 are potent positive allosteric modulators of the mGlu2 receptor with demonstrated in vitro and in vivo activity. This compound appears to be a highly selective mGlu2 PAM with negligible activity at other receptors. JNJ-40411813 is also a potent mGlu2 PAM but exhibits moderate affinity for the 5-HT₂ₐ receptor, with a metabolite showing more pronounced in vivo activity at this off-target. This difference in selectivity may have implications for their therapeutic profiles and potential side effects. The choice between these compounds for further research and development would depend on the specific therapeutic indication and the desired level of target selectivity. The provided data and methodologies serve as a foundation for researchers to make informed decisions in the pursuit of novel treatments for glutamate-related CNS disorders.
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TASP0433864: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TASP0433864, a selective mGlu2 receptor positive allosteric modulator, a clear understanding of proper disposal procedures is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive guide based on general best practices for the disposal of research-grade chemical compounds with unknown toxicological profiles.
At its core, the disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations. The fundamental principle is to manage all hazardous waste from "cradle to grave," meaning the responsibility for the waste remains with the generator from its creation to its ultimate disposal.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling or preparing this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given that the full hazard profile of this compound is not widely documented, a cautious approach is necessary.
Recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Workflow for this compound
The following flowchart outlines the decision-making process and procedural steps for the safe disposal of this compound.
Step-by-Step Disposal Procedures
-
Waste Characterization: In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous waste. This is a critical first step in ensuring that it is managed and disposed of in accordance with the strictest applicable regulations.
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste (e.g., solutions containing this compound), use a sealed, compatible container.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and/or its chemical name.
-
Indicate the date when the waste was first added to the container.
-
List all constituents of the waste, including any solvents and their approximate concentrations.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure and have secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional procedures for requesting a waste pickup. This may involve completing an online form or attaching a specific tag to the waste container.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular laboratory glassware or plastic, provided all labels are defaced or removed.
-
Quantitative Data and Experimental Protocols
Due to the lack of a specific SDS for this compound, no quantitative data regarding disposal, such as concentration limits for specific disposal methods or detailed experimental protocols for inactivation, can be provided. The precautionary principle dictates that this compound should be handled as a substance of unknown toxicity and disposed of through a certified hazardous waste management program.
By adhering to these general but essential safety and logistical procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.
Essential Safety and Handling Protocols for TASP0433864
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of TASP0433864, a selective mGlu2 receptor positive allosteric modulator intended for scientific research purposes only. Given that a comprehensive hazard profile for this compound may not be publicly available, a cautious approach adhering to best practices for handling novel research biochemicals is mandatory.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Disposable Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat, N95 or higher Respirator (to prevent inhalation of fine particles) |
| Solution Preparation and Handling | Disposable Nitrile Gloves, Safety Goggles (for splash protection), Lab Coat, Work within a Fume Hood |
| General Laboratory Use | Disposable Nitrile Gloves, Safety Glasses, Lab Coat |
| Spill Cleanup | Chemical-resistant Gloves (e.g., thicker nitrile or neoprene), Safety Goggles, Lab Coat, Disposable Shoe Covers |
| Waste Disposal | Disposable Nitrile Gloves, Safety Glasses, Lab Coat |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical to ensure the safe handling and disposal of this compound. The following diagram outlines the recommended step-by-step process.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
